Fura-2 (pentapotassium)
Description
Significance of Intracellular Calcium Ions in Cellular Processes
Intracellular calcium ions (Ca²⁺) are versatile and ubiquitous second messengers that play a critical role in regulating a vast array of cellular functions. thermofisher.comionbiosciences.com In their resting state, cells maintain a very low concentration of free cytosolic Ca²⁺, typically around 100 nanomolars, which is approximately 20,000 to 100,000 times lower than the concentration outside the cell. thermofisher.comionbiosciences.com This steep electrochemical gradient is meticulously maintained by ion pumps and channels. thermofisher.com
Upon receiving specific stimuli, such as hormones, neurotransmitters, or growth factors, cells can trigger a rapid and transient increase in cytosolic Ca²⁺ concentration. nih.gov This is achieved through the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, or through the influx of Ca²⁺ from the extracellular environment via specialized ion channels. biotium.com These fluctuations in Ca²⁺ levels, often referred to as calcium signals, act as a switch to initiate and modulate a multitude of cellular processes, including:
Muscle Contraction: In muscle cells, Ca²⁺ binds to troponin, initiating a series of events that lead to the sliding of actin and myosin filaments, resulting in muscle contraction.
Neurotransmitter Release: The influx of Ca²⁺ at the presynaptic terminal is a critical trigger for the fusion of synaptic vesicles with the cell membrane, leading to the release of neurotransmitters into the synapse.
Gene Expression: Calcium signals can influence gene transcription by activating calcium-dependent enzymes and transcription factors.
Cell Proliferation and Apoptosis: The regulation of the cell cycle and programmed cell death are also influenced by intracellular Ca²⁺ dynamics.
Fertilization: A surge in intracellular Ca²⁺ is a key event in egg activation following fertilization.
Given its central role in so many vital processes, the ability to accurately measure and visualize changes in intracellular Ca²⁺ concentration is paramount to understanding cellular physiology and pathology.
Historical Trajectory of Fluorescent Calcium Indicator Development
The journey to precisely measure intracellular calcium has been marked by significant innovation, with each new tool providing deeper insights than the last.
Prior to the advent of Fura-2, the first generation of fluorescent Ca²⁺ indicators, most notably Quin-2, provided the initial glimpses into real-time intracellular calcium dynamics. nih.gov Developed by Roger Y. Tsien and colleagues in the early 1980s, Quin-2 was a significant step forward, allowing researchers to monitor changes in cytosolic Ca²⁺ in populations of living cells. nih.govaatbio.com
However, Quin-2 had several notable limitations that constrained its utility:
Low Fluorescence Brightness: Quin-2 exhibits relatively low absorptivity and quantum yield, meaning it does not fluoresce very brightly. thermofisher.comnih.gov This necessitated loading cells with high concentrations of the dye (in the millimolar range) to obtain a detectable signal. thermofisher.comnih.gov
Buffering of Intracellular Calcium: The high intracellular concentrations of Quin-2 required for measurement could inadvertently buffer, or chelate, the very Ca²⁺ ions it was meant to detect. nih.gov This could dampen or alter the natural calcium transients within the cell, leading to potentially misleading results. nih.gov
Photobleaching and Dye Leakage: Like many fluorescent dyes, Quin-2 was susceptible to photobleaching (fading upon exposure to excitation light) and could leak out of cells over time, making long-term measurements challenging and introducing artifacts. nih.gov
Single-Wavelength Measurement: Quin-2's fluorescence intensity changes upon binding Ca²⁺, but it does not exhibit a significant shift in its excitation or emission wavelength. sigmaaldrich.com This meant that measurements were based on changes in fluorescence intensity at a single wavelength, making them susceptible to variations in dye concentration, cell thickness, and illumination intensity. nih.gov
These limitations spurred the search for a new generation of indicators that could overcome these challenges and provide more accurate and reliable measurements of intracellular calcium.
The introduction of Fura-2 in 1985 by Grynkiewicz, Poenie, and Tsien represented a major breakthrough in calcium imaging. nih.govchemodex.com This second-generation indicator addressed many of the shortcomings of Quin-2 and introduced a revolutionary concept to the field: ratiometric measurement. nih.govnih.gov
The key innovation of Fura-2 lies in its spectral properties. Upon binding to Ca²⁺, the peak excitation wavelength of Fura-2 shifts from approximately 380 nm (in the Ca²⁺-free state) to 340 nm (in the Ca²⁺-bound state), while its emission wavelength remains relatively constant at around 510 nm. youtube.comsigmaaldrich.com This dual-excitation property allows for ratiometric imaging, where the ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. nih.gov
This ratiometric approach offered several profound advantages:
Correction for Experimental Variables: By taking a ratio, the measurement becomes largely independent of factors that can affect fluorescence intensity, such as dye concentration, cell path length (thickness), and photobleaching. nih.gov This leads to more accurate and reproducible quantification of intracellular Ca²⁺ concentrations.
Increased Brightness and Sensitivity: Fura-2 is significantly brighter than Quin-2, with a quantum yield approximately 30 times higher. nih.govchemodex.com This allows for the use of much lower intracellular dye concentrations, minimizing the potential for Ca²⁺ buffering and cellular toxicity. tandfonline.comucsd.edu
Improved Selectivity: Fura-2 exhibits considerably improved selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at much higher concentrations in the cell. nih.govchemodex.com
The development of Fura-2, therefore, marked a paradigm shift in the study of intracellular calcium. It provided a robust and quantitative tool that enabled researchers to visualize and measure Ca²⁺ dynamics with unprecedented spatial and temporal resolution in single living cells. nih.gov This has had a far-reaching impact across numerous fields of biology, from neuroscience to immunology, and continues to be a vital tool in cellular research today.
Detailed Research Findings
The superior properties of Fura-2 compared to its predecessor, Quin-2, are clearly demonstrated in their respective photophysical and binding characteristics.
| Property | Quin-2 | Fura-2 (Pentapotassium Salt) | Reference |
| Excitation Max (Ca²⁺-free) | ~339 nm | ~380 nm | nih.govyoutube.com |
| Excitation Max (Ca²⁺-bound) | ~339 nm | ~340 nm | nih.govyoutube.com |
| Emission Max | ~492 nm | ~510 nm | nih.govyoutube.com |
| Quantum Yield (Ca²⁺-bound) | ~0.14 | ~0.49 | caymanchem.com |
| Quantum Yield (Ca²⁺-free) | ~0.03 | ~0.016 | caymanchem.com |
| Dissociation Constant (Kd) for Ca²⁺ | ~115 nM | ~145 nM | biotium.com |
| Measurement Type | Intensity-based | Ratiometric (Dual-excitation) | nih.govnih.gov |
These data highlight the significant advancements embodied by Fura-2. Its ratiometric nature, coupled with its superior brightness, provides a more reliable and sensitive method for quantifying intracellular calcium concentrations. The ability to correct for artifacts like uneven dye loading and photobleaching was a critical step forward, solidifying Fura-2's role as a cornerstone of calcium signaling research. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWBBCTCLUGSX-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22K5N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Spectroscopic Principles of Fura 2 Pentapotassium Function
Ratiometric Fluorescence Sensing Mechanism
Fura-2 operates on a ratiometric sensing mechanism, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence emission at two distinct excitation wavelengths. wikipedia.orgprizmatix.com When Fura-2 binds to free intracellular calcium, its absorption spectrum undergoes a shift. aatbio.comthermofisher.com Specifically, the dye is excited at two wavelengths, typically around 340 nm and 380 nm. wikipedia.org The ratio of the fluorescence intensities emitted at approximately 510 nm when excited at these two wavelengths is directly proportional to the intracellular calcium concentration. wikipedia.orgaatbio.commedchemexpress.com This ratiometric approach cancels out confounding variables such as uneven dye concentration and cell thickness, making Fura-2 a reliable tool for quantifying calcium levels. wikipedia.orgmoleculardevices.com
Molecular Basis of Calcium Binding and Conformational Dynamics
Fura-2 is a chelating agent that combines an 8-coordinate tetracarboxylate binding site with stilbene (B7821643) chromophores. ucsd.edu The binding of a calcium ion (Ca²⁺) to the tetracarboxylate pocket of the Fura-2 molecule induces a significant conformational change. researchgate.netresearchgate.net This structural rearrangement alters the electronic environment of the stilbene fluorophore, leading to the observed shift in its excitation spectrum. ucsd.edu In its unbound, or calcium-free state, the molecule has a particular conformation. Upon binding Ca²⁺, the molecule adopts a different, more rigid conformation. It is this change in the three-dimensional structure of the dye that is responsible for the alteration in its fluorescent properties. researchgate.net
Excitation and Emission Spectral Characteristics Upon Calcium Binding
The key to Fura-2's utility lies in the significant change in its excitation spectrum upon binding to calcium, while its emission spectrum remains relatively constant. thermofisher.combiotium.com
Excitation Spectrum of the Calcium-Free Form (e.g., at ~360/363 nm)
In the absence of calcium, the excitation maximum of Fura-2 is observed at approximately 363 nm. biotium.comnih.govvwr.com Some studies report this peak at around 376 nm. physiology.org At this wavelength, the dye exhibits strong fluorescence.
Excitation Spectrum of the Calcium-Bound Form (e.g., at ~335/340 nm)
When Fura-2 is saturated with calcium, its excitation maximum shifts to a shorter wavelength, around 335-340 nm. biotium.comnih.govvwr.com This blue shift in the excitation spectrum is the primary indicator of calcium binding. biotium.com
Emission Spectrum Profile (e.g., at ~510 nm)
Regardless of whether it is in its calcium-free or calcium-bound state, Fura-2 exhibits a fluorescence emission maximum at approximately 510 nm. wikipedia.orgprizmatix.combiotium.comnih.govvwr.com Some sources may cite slightly different values, such as 505 nm or 512 nm. vwr.comionbiosciences.com
Table 1: Spectral Properties of Fura-2 (pentapotassium)
| State | Excitation Maximum | Emission Maximum |
|---|---|---|
| Calcium-Free | ~363 nm biotium.comnih.govvwr.com | ~510 nm wikipedia.orgprizmatix.combiotium.comnih.govvwr.com |
| Calcium-Bound | ~335-340 nm biotium.comnih.govvwr.com | ~510 nm wikipedia.orgprizmatix.combiotium.comnih.govvwr.com |
Ionic Selectivity and Potential Interferences
While Fura-2 demonstrates high selectivity for Ca²⁺ over magnesium (Mg²⁺), it can also bind to other divalent and trivalent cations. thermofisher.comthermofisher.com Heavy metal ions such as manganese (Mn²⁺), zinc (Zn²⁺), and cobalt (Co²⁺) can interfere with Fura-2 fluorescence. thermofisher.comthermofisher.com Mn²⁺, in particular, is known to quench the fluorescence of Fura-2. nih.gov The binding affinities for some of these other ions are significantly higher than for Ca²⁺. thermofisher.com For instance, the dissociation constants (Kd) for barium (Ba²⁺) and strontium (Sr²⁺) with Fura-2 are 1.63 µM and 9.02 µM, respectively, which are higher than that of the Ca²⁺ complex (222 nM). nih.gov The presence of other divalent cations can alter the fluorescence spectra of the Fura-2-Ca²⁺ complex due to competitive binding. nih.gov In experimental settings, the interference from heavy metal ions can often be controlled by using selective chelators like TPEN. thermofisher.com It has also been noted that certain compounds, such as resveratrol, can interfere with Fura-2 fluorescence, primarily affecting the 340 nm excitation wavelength. nih.gov
Table 2: Dissociation Constants (Kd) of Fura-2 for Various Cations
| Cation | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Ca²⁺ | ~135 nM (Mg²⁺-free) | thermofisher.com |
| Ca²⁺ | ~145 nM (pH 7.2, 22°C) | biotium.comvwr.comionbiosciences.com |
| Ca²⁺ | ~224 nM (in 1 mM Mg²⁺) | thermofisher.com |
| Ba²⁺ | 1.63 µM | nih.gov |
| Sr²⁺ | 9.02 µM | nih.gov |
Intrinsic Selectivity for Ca²⁺ Over Other Divalent Cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺, Mn²⁺)
A critical feature of Fura-2 for its use in biological systems is its considerable selectivity for Ca²⁺ over other abundant divalent cations. sigmaaldrich.comnih.gov In a typical cell, the concentration of free magnesium (Mg²⁺) is several orders of magnitude higher than that of resting Ca²⁺. Fura-2 demonstrates significantly lower affinity for Mg²⁺, which minimizes interference from this ion. ucsd.eduthermofisher.com While physiological levels of Mg²⁺ can slightly perturb the dissociation constant (Kd) for Ca²⁺, the effect is generally manageable. For instance, the Kd for Ca²⁺ increases from approximately 135 nM in a Mg²⁺-free buffer to 224 nM in the presence of 1 mM Mg²⁺. thermofisher.com
The selectivity of Fura-2 over other divalent cations like manganese (Mn²⁺) and zinc (Zn²⁺) is also a key consideration. ucsd.eduadipogen.com Research has shown that Fura-2 has a considerably higher affinity for Ca²⁺ compared to these ions. ucsd.edu The improvements in selectivity for Fura-2 over its predecessor, quin2, are approximately 4-fold for Mg²⁺, 12-fold for Mn²⁺, and 40-fold for Zn²⁺. ucsd.edu This enhanced selectivity makes Fura-2 a more reliable tool for measuring Ca²⁺ in complex biological environments where various divalent cations are present. sigmaaldrich.comucsd.edu
| Cation | Dissociation Constant (Kd) | Conditions | Reference |
|---|---|---|---|
| Ca²⁺ | ~145 nM | pH 7.2 buffer, 22°C | biotium.com |
| Ca²⁺ | ~224 nM | 1 mM Mg²⁺, pH 7.05, 37°C | ucsd.eduthermofisher.com |
| Mg²⁺ | Significantly higher than for Ca²⁺ | General observation | ucsd.eduthermofisher.com |
| Mn²⁺ | Higher affinity than Mg²⁺, but lower than Ca²⁺ | General observation | ucsd.edu |
| Zn²⁺ | Higher affinity than Mg²⁺, but lower than Ca²⁺ | General observation | ucsd.edu |
Sensitivity to pH Fluctuations and Proton Binding
The fluorescence of Fura-2 is not entirely immune to its chemical environment, and it exhibits a known sensitivity to pH. nih.govnih.gov Changes in intracellular pH (pHi) can influence the dye's properties, potentially leading to inaccurate Ca²⁺ measurements if not accounted for. nih.govresearchgate.net Proton (H⁺) binding can alter the fluorescence spectra of Fura-2. The protonated form of the dye has an excitation maximum near 365 nm, which is very close to that of the Ca²⁺-free form. nih.govresearchgate.net This spectral overlap means that a decrease in pHi (acidification) can mimic a decrease in Ca²⁺ concentration, leading to an underestimation of the true Ca²⁺ level. nih.govresearchgate.net
The Ca²⁺ dissociation constant (Kd) of Fura-2 is also pH-dependent. researchgate.netnih.gov Studies have shown that the Kd can change with varying pH, which necessitates careful calibration and correction, especially in experiments where pH is expected to fluctuate. researchgate.netnih.gov However, within a typical physiological pH range, the effects on the spectra of both the Ca²⁺-free and Ca²⁺-bound forms are often considered to be very small. ucsd.edu Some studies suggest that Fura-2's properties are relatively pH-independent at the pHi values where most Ca²⁺ measurements are performed. rupress.org Despite this, significant shifts in pHi, as can occur with different buffer systems (e.g., HEPES vs. CO₂/HCO₃⁻), have been shown to influence the apparent Ca²⁺ levels measured by Fura-2. nih.gov
| Parameter | Effect of Acidic pH (Lower pH) | Effect of Alkaline pH (Higher pH) | Reference |
|---|---|---|---|
| Ca²⁺ Affinity (Kd) | Increases (Lower affinity for Ca²⁺) | Decreases (Higher affinity for Ca²⁺) | researchgate.netnih.gov |
| Fluorescence Spectrum | Protonated form's excitation spectrum overlaps with Ca²⁺-free form, potentially causing underestimation of [Ca²⁺]i. | Less interference from proton binding. | nih.govresearchgate.net |
| Protein Binding | Nonspecific binding to proteins is reinforced. | Inhibition of nonspecific protein binding. | nih.govresearchgate.net |
Interactions with Other Biologically Relevant Metal Ions (e.g., Fe²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Gd³⁺)
Besides its primary target, Ca²⁺, Fura-2 can interact with a range of other biologically relevant metal ions. It exhibits a particularly high affinity for certain heavy metals, which can interfere with Ca²⁺ measurements. ucsd.eduthermofisher.com Fura-2 is known to bind Zn²⁺, cadmium (Cd²⁺), and gadolinium (Gd³⁺). researchgate.netnih.gov The interaction with Zn²⁺ is notable, as Fura-2's affinity for Zn²⁺ is quite high, though still less than its affinity for Ca²⁺. ucsd.edu
The binding of different metal ions can produce varied effects on Fura-2's fluorescence. For instance, the binding of Mn²⁺ is known to quench the fluorescence of Fura-2 across a wide range of excitation wavelengths, including the isosbestic point (~360 nm) where fluorescence is typically independent of Ca²⁺ concentration. nih.gov In contrast, the excitation response of Fura-2 to Cd²⁺ is almost identical to its response to Ca²⁺. researchgate.net This has been exploited to monitor Cd²⁺ uptake in cells. researchgate.net In some cell types, endogenous heavy metal ions can bind to Fura-2, quenching its fluorescence and mimicking the effects of Ca²⁺ binding, which may lead to an overestimation of basal Ca²⁺ levels. researchgate.net
| Metal Ion | Nature of Interaction | Effect on Fluorescence | Reference |
|---|---|---|---|
| Fe²⁺ | Binds to Fura-2. | Can interfere with Ca²⁺ signal. Fura-2 is more selective for Ca²⁺. | ucsd.edu |
| Fe³⁺ | Can interact with Fura-2. | Potential for interference. | dur.ac.uk |
| Zn²⁺ | Binds with high affinity. | Increases fluorescence, can interfere with Ca²⁺ measurement. | ucsd.eduthermofisher.comresearchgate.net |
| Cd²⁺ | Binds with very high affinity. | Excitation response is almost identical to that of Ca²⁺. | researchgate.netresearchgate.net |
| Gd³⁺ | Binds to Fura-2. | Can interfere with Ca²⁺ measurement. | researchgate.netnih.gov |
| Mn²⁺ | Binds to Fura-2. | Quenches fluorescence at most excitation wavelengths. | ucsd.edunih.gov |
Methodological Frameworks for Fura 2 Based Calcium Imaging
Strategies for Intracellular Dye Loading
The effective delivery of Fura-2 into the cytosol is a critical prerequisite for accurate intracellular calcium measurements. The choice of loading strategy depends largely on the chemical form of the dye being used. The two primary forms are the membrane-impermeant pentapotassium salt and the membrane-permeant acetoxymethyl (AM) ester.
Fura-2 in its pentapotassium salt form is a hydrophilic, membrane-impermeant molecule. biotium.combioscience.co.ukfishersci.com This characteristic prevents it from passively crossing the lipid bilayer of the cell membrane, necessitating physical or mechanical methods for its introduction into the cytoplasm. midsci.com These techniques are advantageous for experiments where precise control over the intracellular dye concentration is required or when using lipid membrane-free systems. midsci.com
Microinjection: This technique involves using a fine glass micropipette to directly inject a solution of Fura-2 pentapotassium salt into the cytoplasm of a single cell. thermofisher.com It allows for the delivery of a known quantity of the dye, which is particularly useful in experiments that combine fluorescence imaging with electrophysiological measurements, such as patch-clamping. thermofisher.com In such setups, the Fura-2 salt is often included in the internal solution of the patch pipette, allowing it to diffuse into the cell upon establishing a whole-cell configuration. thermofisher.com
Scrape Loading: This is a method for loading a population of adherent cells. biotium.combioscience.co.uk In this procedure, cells are gently scraped from the culture dish surface in the presence of a Fura-2 pentapotassium salt solution. The mechanical stress of scraping transiently disrupts the cell membrane, creating pores that allow the dye to enter the cytosol before the membrane reseals.
The most common method for loading a large number of cells non-invasively utilizes the acetoxymethyl (AM) ester derivative of Fura-2. biotium.comdojindo.com Fura-2 AM is a lipophilic, non-fluorescent, and uncharged molecule that can readily diffuse across the cell membrane into the cytoplasm. amerigoscientific.comabpbio.com
Once inside the cell, the AM ester groups are cleaved by the activity of endogenous cytosolic esterases. amerigoscientific.comionoptix.combiotium.com This enzymatic hydrolysis is a crucial step, as it converts the Fura-2 AM into its active, fluorescent, and calcium-sensitive form, Fura-2 pentapotassium salt. biotium.combiotium.com The cleavage of the AM esters also unmasks negatively charged carboxyl groups, rendering the Fura-2 molecule membrane-impermeant and effectively trapping it within the cell's cytoplasm. amerigoscientific.comionoptix.com A subsequent incubation period after loading is typically required to ensure complete de-esterification of the intracellular Fura-2 AM. abpbio.com However, incomplete hydrolysis can sometimes occur, which may affect the accuracy of calcium measurements. nih.gov
| Loading Method | Principle | Key Characteristics |
| Direct Loading (Salt Form) | Physical disruption of the cell membrane to introduce the membrane-impermeant Fura-2 pentapotassium salt. biotium.combioscience.co.ukthermofisher.com | Suitable for single-cell studies (microinjection) or specific population studies (scrape loading); allows for more precise control of intracellular dye concentration. thermofisher.com |
| AM Ester Loading | Passive diffusion of the lipophilic Fura-2 AM across the cell membrane, followed by intracellular enzymatic hydrolysis to trap the active dye. amerigoscientific.combiotium.com | Non-invasive method suitable for loading large populations of cells for microscopy and flow cytometry; relies on cellular esterase activity. biotium.comionoptix.com |
A significant challenge in using Fura-2 AM is its poor solubility in aqueous physiological buffers. biotium.combiotium.com To overcome this, the non-ionic surfactant Pluronic F-127 is frequently used as a dispersing agent. biotium.comnih.govionbiosciences.com Pluronic F-127 aids in the solubilization of Fura-2 AM in the loading medium, preventing its aggregation and ensuring a more uniform and equitable distribution of the dye for cellular loading. abpbio.comionbiosciences.com
The addition of Pluronic F-127 to the loading solution has been shown to facilitate more efficient loading of Fura-2 AM into various cell types, including those in brain slices. nih.gov Research indicates that both Pluronic F-127 and the anion transport inhibitor probenecid (B1678239) can work synergistically to improve the quality of the fluorescence signal. researchgate.net However, it has also been reported that Pluronic F-127 can affect the cell membrane and alter cytoplasmic calcium regulation in some cell types, such as neuronal cells, which necessitates careful optimization for each experimental system. nih.govnih.govresearchgate.net
Advanced Fluorescence Detection Systems
Once cells are successfully loaded with Fura-2, specialized fluorescence detection systems are employed to measure the changes in its emission that correspond to fluctuations in intracellular calcium. The ratiometric nature of Fura-2 is a key advantage, as it minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness. thermofisher.comthermofisher.comnih.gov
Widefield fluorescence microscopy is a cornerstone technique for the dynamic imaging of Fura-2-loaded cells. biotium.comleica-microsystems.comleica-microsystems.com This method allows for the real-time visualization of calcium signaling within single cells or small populations. nih.govyoutube.com The system is typically configured with a light source capable of rapidly switching between two excitation wavelengths, approximately 340 nm and 380 nm. leica-microsystems.com
The process involves alternately illuminating the specimen at these two wavelengths. The Ca²⁺-bound form of Fura-2 is preferentially excited at 340 nm, while the Ca²⁺-free form is excited at 380 nm. leica-microsystems.comnih.gov The fluorescence emission for both states is captured at a single wavelength, around 510 nm. amerigoscientific.comleica-microsystems.com A digital camera captures the fluorescence intensity at each excitation wavelength, and the ratio of these intensities (F340/F380) is calculated. nih.gov This ratio is directly proportional to the intracellular free calcium concentration and provides a robust measurement that corrects for variations in dye concentration and cell path length. thermofisher.comnih.gov This ratiometric approach is particularly well-suited for observing dynamic changes in calcium levels over time. thermofisher.comleica-microsystems.com
| Parameter | Calcium-Free Fura-2 | Calcium-Bound Fura-2 |
| Excitation Wavelength | ~380 nm (or 363 nm) biotium.comleica-microsystems.com | ~340 nm (or 335 nm) biotium.comleica-microsystems.com |
| Emission Wavelength | ~510 nm biotium.comleica-microsystems.com | ~510 nm biotium.comleica-microsystems.com |
Flow cytometry offers a powerful method for analyzing intracellular calcium mobilization at the population level. biotium.combiotium.com This high-throughput technique is capable of measuring the fluorescence signals from thousands of individual cells in suspension as they pass one-by-one through a focused laser beam. thermofisher.com
For Fura-2-based calcium analysis, a flow cytometer equipped with a UV laser is used for excitation. The ratiometric measurements can be performed to provide a quantitative assessment of the calcium concentration within each cell of a large, often heterogeneous, population. nih.gov This allows researchers to identify and quantify subpopulations of cells that respond to a specific stimulus with an increase in intracellular calcium. Flow cytometry excels in studies of mixed cell populations, such as those found in blood or dissociated tissues, where it can simultaneously analyze calcium flux and characterize cell subsets using surface markers. thermofisher.comnih.gov
Fluorimetric Systems (Cuvette-based and Microplate Readers) for Quantitative Assays
Fluorimetric systems, including traditional cuvette-based fluorometers and high-throughput microplate readers, are fundamental tools for quantitative calcium assays using Fura-2. These systems are designed to measure the fluorescence intensity of Fura-2-loaded cell suspensions or solutions, providing insights into intracellular calcium dynamics.
In a typical cuvette-based setup, a suspension of cells loaded with the membrane-permeant form of Fura-2, Fura-2 AM, is placed in a quartz cuvette within the fluorometer. nih.gov The instrument then alternately excites the sample at 340 nm and 380 nm and measures the corresponding fluorescence emission at approximately 510 nm. nih.govnih.gov This dual-wavelength excitation allows for the ratiometric measurement of calcium concentration, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell number. moleculardevices.comthermofisher.com The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration. nih.gov To construct temporal response profiles and concentration-response curves, agonists and antagonists can be added to the cell suspension. nih.gov Calibration of the fluorescent signal to an absolute calcium concentration is achieved by lysing the cells with a detergent like Triton X-100 to obtain the maximum fluorescence ratio (Rmax) and then chelating all available calcium with EGTA to determine the minimum fluorescence ratio (Rmin). nih.gov
Microplate readers offer a higher throughput alternative for Fura-2-based calcium assays, enabling the screening of multiple samples simultaneously in 96-well or 384-well formats. moleculardevices.com This methodology is particularly advantageous for drug discovery and screening for agonists of Gq protein-coupled receptors. nih.govbiotium.com Similar to cuvette systems, microplate readers excite the Fura-2-loaded cells at 340 nm and 380 nm and detect the emission at 510 nm. moleculardevices.com Modern microplate readers are often equipped with injectors that can dispense reagents into the wells during the assay, allowing for the real-time monitoring of calcium responses to stimuli. nih.gov Some commercial kits, such as the Fura-2 QBT™ Calcium Kit, provide a homogeneous, no-wash assay format that simplifies the protocol and reduces well-to-well variability. moleculardevices.commoleculardevices.com This is achieved through the use of a proprietary quench technology that masks the signal from extracellular dye. moleculardevices.com
The choice between a cuvette-based system and a microplate reader depends on the specific experimental needs. While cuvette systems are well-suited for detailed kinetic studies on a single sample, microplate readers excel in high-throughput applications where many compounds or conditions are being tested.
Table 1: Comparison of Fluorimetric Systems for Fura-2 Assays
| Feature | Cuvette-Based Fluorometer | Microplate Reader |
| Throughput | Low (single sample) | High (96, 384, or more wells) |
| Primary Application | Detailed kinetic studies, basic research | High-throughput screening, drug discovery |
| Sample Volume | Milliliters | Microliters |
| Automation | Manual or semi-automated | Fully automated with reagent injectors |
| Data Output | Temporal response profiles for a single sample | Simultaneous data from multiple wells |
| Calibration | Requires manual addition of lysis and chelation agents | Can be automated |
Illumination Technologies (e.g., Xenon Arc Lamps, Monochromators, Advanced LED Systems)
The selection of an appropriate illumination source is critical for successful Fura-2-based calcium imaging. The ideal light source should provide stable and intense output at the two excitation wavelengths of Fura-2, typically 340 nm and 380 nm. Historically, xenon arc lamps have been a common choice for fluorescence microscopy due to their broad emission spectrum that covers the ultraviolet (UV) to infrared range. When coupled with a monochromator or filter wheel, a xenon arc lamp system can rapidly switch between the required excitation wavelengths for ratiometric imaging.
Monochromators are devices that select a narrow band of wavelengths from a broad-spectrum light source. In the context of Fura-2 imaging, a monochromator allows for precise and rapid switching between 340 nm and 380 nm excitation. This capability is essential for capturing the fast kinetics of intracellular calcium signaling.
More recently, advanced Light Emitting Diode (LED) systems have emerged as a superior alternative to traditional arc lamps for Fura-2 imaging. LEDs offer several advantages, including:
Wavelength Specificity: LEDs emit light over a narrow range of wavelengths, eliminating the need for complex and expensive monochromators or filter wheels. Specific LEDs for 340 nm and 380 nm can be used, providing clean and efficient excitation.
Rapid Switching: LEDs can be turned on and off almost instantaneously, allowing for very fast switching between the two excitation wavelengths. This is particularly beneficial for capturing rapid calcium transients.
Stability and Longevity: LEDs provide highly stable light output over their long lifespan, which is crucial for quantitative and reproducible ratiometric measurements.
Lower Heat Production: Compared to arc lamps, LEDs generate significantly less heat, which helps to maintain the physiological temperature of the sample and reduces thermal drift in the microscope focus.
Some modern imaging systems, such as the FLIPR® Tetra System, are equipped with UV excitation LEDs specifically for ratiometric assays with dyes like Fura-2. moleculardevices.com These systems provide a robust platform for high-throughput calcium flux assays.
Table 2: Comparison of Illumination Technologies for Fura-2 Imaging
| Technology | Advantages | Disadvantages |
| Xenon Arc Lamps | Broad, high-intensity spectrum | Requires filters/monochromator, less stable, shorter lifespan, generates heat |
| Monochromators | Precise wavelength selection, rapid switching | Can be complex and expensive |
| Advanced LED Systems | Wavelength specific, rapid switching, stable output, long lifespan, low heat |
Image Acquisition Technologies (e.g., CCD Cameras)
The final component in the Fura-2 imaging pipeline is the detector that captures the emitted fluorescence. For imaging applications, Charge-Coupled Device (CCD) cameras have been the workhorse for many years. A CCD camera is a two-dimensional array of light-sensitive pixels that convert photons into an electrical signal, which is then digitized to form an image.
In Fura-2 imaging, the CCD camera captures the fluorescence emission at approximately 510 nm following excitation at both 340 nm and 380 nm. The key requirements for a camera in this application are:
High Sensitivity: The camera must be sensitive enough to detect the often-low light levels of fluorescence emission from the Fura-2 dye within the cells. Cooled CCD cameras are often used to reduce thermal noise and improve the signal-to-noise ratio.
Good Dynamic Range: The camera should be able to accurately measure a wide range of fluorescence intensities, from the low levels in resting cells to the high levels in stimulated cells.
The images acquired at the two excitation wavelengths are then used to calculate a ratiometric image, which provides a spatial map of the intracellular calcium concentration. The quality of the final ratiometric image is highly dependent on the performance of the CCD camera. More advanced and sensitive cameras, such as Electron-Multiplying CCD (EMCCD) cameras, can be used for very low light applications or when extremely high temporal resolution is required. For instance, the FLIPR Tetra System can be fitted with an EMCCD camera for demanding Fura-2 assays. moleculardevices.com
Ratiometric Data Acquisition and Signal Processing
Sequential Dual Wavelength Excitation and Emission Detection
The cornerstone of quantitative calcium measurements with Fura-2 is the ratiometric data acquisition process. This technique leverages the spectral properties of the Fura-2 dye, which exhibits a shift in its excitation spectrum upon binding to calcium. The core of the method involves sequentially exciting the Fura-2-loaded cells at two different wavelengths and detecting the resulting fluorescence emission.
Specifically, the dye is first excited at approximately 340 nm, a wavelength where the fluorescence intensity increases as the intracellular calcium concentration rises. Immediately after, the excitation wavelength is switched to around 380 nm, where the fluorescence intensity decreases as the calcium concentration increases. nih.gov The fluorescence emission for both excitation wavelengths is detected at a constant wavelength, typically around 510 nm. moleculardevices.combiotium.com
This rapid alternation between the two excitation wavelengths is crucial for capturing the dynamic changes in intracellular calcium. The frequency of this switching determines the temporal resolution of the measurement. The data collected is a time series of fluorescence intensity measurements at the two excitation wavelengths.
The ratio of the fluorescence intensities obtained from the 340 nm and 380 nm excitations (F340/F380) is then calculated for each time point. This ratio is a direct measure of the intracellular calcium concentration and is largely independent of several experimental variables that can affect single-wavelength measurements, such as dye concentration, photobleaching, and cell thickness. moleculardevices.comthermofisher.com
Image Ratioing Algorithms and Their Computational Implementation
Once the fluorescence intensity data at 340 nm and 380 nm excitation have been acquired, the next step is to calculate the ratio and convert it into an intracellular calcium concentration. This is achieved through the use of specific algorithms, the most common of which is the Grynkiewicz equation.
The Grynkiewicz equation relates the fluorescence ratio (R) to the free calcium concentration ([Ca²⁺]) as follows:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
[Ca²⁺] is the free intracellular calcium concentration.
Kd is the dissociation constant of Fura-2 for calcium, which is approximately 145 nM at 22°C and pH 7.2. biotium.com
R is the measured ratio of fluorescence intensities (F340/F380).
Rmin is the fluorescence ratio in the absence of calcium (calcium-free conditions). This is typically determined by treating the cells with a calcium chelator like EGTA. nih.gov
Rmax is the fluorescence ratio at saturating calcium concentrations. This is usually determined by lysing the cells with a detergent like Triton X-100 in the presence of a high calcium concentration. nih.gov
Sf2 / Sb2 is the ratio of the fluorescence intensity at 380 nm excitation in calcium-free conditions (Sf2) to the fluorescence intensity at 380 nm excitation in calcium-saturating conditions (Sb2).
The computational implementation of this algorithm is typically performed using specialized software that accompanies the imaging system or through custom scripts in programming languages like MATLAB or Python. The software will process the raw fluorescence intensity images acquired at 340 nm and 380 nm, perform background subtraction, and then calculate the ratio image on a pixel-by-pixel basis. Finally, using the predetermined Rmin, Rmax, and (Sf2/Sb2) values, the software converts the ratio image into a quantitative map of intracellular calcium concentration.
Quantitative Determination of Intracellular Calcium Concentration
The ratiometric properties of Fura-2 allow for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). By capturing fluorescence emission at approximately 510 nm while alternating excitation between the calcium-bound (~340 nm) and calcium-free (~380 nm) wavelengths, the ratio of the two signals provides a measurement that is largely independent of dye concentration, optical path length, and photobleaching. nih.govthermofisher.comuzh.ch This ratiometric approach is fundamental to the accurate quantification of [Ca²⁺]i.
The cornerstone for converting the fluorescence ratio of Fura-2 into an absolute calcium concentration is the Grynkiewicz equation, developed in 1985. nih.govnih.gov This equation mathematically relates the measured fluorescence ratio to the intracellular free calcium concentration. ionoptix.comqueens.org
The standard form of the equation is:
[Ca²⁺] = K_d * β * [(R - R_min) / (R_max - R)]
Where:
[Ca²⁺] is the intracellular free calcium concentration. nih.gov
K_d is the dissociation constant of the Fura-2/Ca²⁺ complex, which represents the calcium concentration at which half of the indicator is bound. This value is influenced by factors such as temperature, pH, and ionic strength. thermofisher.compancreapedia.org At 37°C, the K_d is often cited as 225 nM, while at room temperature (22°C), it is approximately 135-145 nM. pancreapedia.orgthermofisher.com
R is the experimentally measured ratio of fluorescence intensities at the two excitation wavelengths (e.g., F_340nm / F_380nm). nih.govunits.it
R_min is the fluorescence ratio under zero calcium conditions (calcium-free). nih.govunits.it
R_max is the fluorescence ratio at calcium-saturating conditions. nih.govunits.it
β (or Sf2/Sb2) is the ratio of fluorescence intensity of the calcium-free indicator to the calcium-bound indicator at the second excitation wavelength (~380 nm). ionoptix.comqueens.org
The accurate determination of the calibration parameters (K_d, R_min, R_max, and β) is critical for obtaining reliable quantitative data. ionoptix.com
In vitro calibration is a common method to determine the parameters for the Grynkiewicz equation under controlled conditions that mimic the intracellular environment. pancreapedia.org This procedure involves measuring the fluorescence ratio of Fura-2 pentapotassium salt in a series of calibration buffers containing precisely known free calcium concentrations. thermofisher.comaatbio.com
These calibration solutions are typically prepared using a calcium chelator, most commonly EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), to create a range of buffered free calcium concentrations. pancreapedia.orgnih.gov By mixing calcium-free and calcium-saturating EGTA solutions in different proportions, a standard curve of fluorescence ratio versus [Ca²⁺] can be generated. aatbio.com Commercial kits are also available that provide a series of premixed Ca²⁺-EGTA buffers for this purpose. pancreapedia.orgthermofisher.com
The process generally involves:
Preparing a series of buffers with a fixed total EGTA concentration but varying total calcium concentrations to achieve a desired range of free [Ca²⁺]. aatbio.com Programs like MaxChelator can be used to calculate the necessary component ratios. pancreapedia.org
Adding a known concentration of Fura-2 pentapotassium salt to each buffer solution. pancreapedia.org
Measuring the fluorescence ratio (F_340/F_380) for each standard solution using the same imaging setup as the cellular experiments. pancreapedia.org
Plotting the resulting ratios against the known [Ca²⁺] to determine the calibration constants K_d, R_min, and R_max. thermofisher.com
It is crucial that the in vitro calibration conditions (pH, temperature, ionic strength) closely match those of the intracellular environment to ensure the accuracy of the determined constants. thermofisher.comnih.gov
Table 1: Example of Ca²⁺-EGTA Calibration Buffer Concentrations This table illustrates a typical set of free calcium concentrations used for generating an in vitro calibration curve for Fura-2. The buffers are generally maintained at a specific pH (e.g., 7.2) and ionic strength.
| Buffer Solution | Free [Ca²⁺] (nM) |
| 1 | 0 |
| 2 | 17 |
| 3 | 38 |
| 4 | 65 |
| 5 | 100 |
| 6 | 150 |
| 7 | 225 |
| 8 | 351 |
| 9 | 602 |
| 10 | 1350 |
| 11 | 39000 (Saturating) |
Note: Data derived from commercially available calibration kits. thermofisher.com
While in vitro calibration is useful, the "gold standard" is considered to be in situ calibration, where the calibration parameters are determined directly within the experimental cells. pancreapedia.org This method accounts for the specific intracellular environment, including viscosity and protein binding, which can affect the dye's properties. thermofisher.com
The most common in situ approach involves using calcium ionophores , which are lipid-soluble molecules that transport ions across cell membranes. ionoptix.comnih.gov By using an ionophore like Ionomycin or 4-bromo A-23187, the intracellular and extracellular calcium concentrations can be equilibrated. ionoptix.compancreapedia.org
The procedure typically involves a two-point calibration to determine R_min and R_max:
Determination of R_min : Fura-2-loaded cells are perfused with a calcium-free buffer containing a high concentration of EGTA (e.g., 5-10 mM) and an ionophore (e.g., 5-10 µM Ionomycin). pancreapedia.orgunits.it This drives the intracellular free calcium to near-zero levels, and the resulting stable fluorescence ratio is recorded as R_min. pancreapedia.org
Determination of R_max : Subsequently, the cells are perfused with a buffer containing a high, saturating concentration of calcium (e.g., 10 mM) along with the ionophore. pancreapedia.orgunits.it This floods the cell with calcium, saturating the Fura-2, and the new steady-state ratio is recorded as R_max. pancreapedia.org
This method allows for the determination of the dynamic range of the Fura-2 ratio within the actual cellular context, providing more accurate values for R_min and R_max for use in the Grynkiewicz equation. ionoptix.com
The empirical determination of R_min and R_max is a critical step in both in vitro and in situ calibration methodologies. These parameters define the lower and upper bounds of the ratiometric signal and are essential for accurately scaling the experimental ratio (R) to a calcium concentration. nih.govthermofisher.com
R_min (Minimum Ratio) : This value represents the fluorescence ratio (F_340/F_380) when Fura-2 is in its calcium-free state. It is measured in a solution with virtually no calcium, typically achieved by adding a potent calcium chelator like EGTA. pancreapedia.orgresearchgate.net
R_max (Maximum Ratio) : This value corresponds to the fluorescence ratio when the Fura-2 indicator is fully saturated with calcium. It is determined by exposing the dye to a solution with a high concentration of calcium, sufficient to bind to all available Fura-2 molecules. pancreapedia.org
The ratio of the fluorescence intensities at the denominator wavelength (~380 nm) under calcium-free (F_380_min) and calcium-saturating (F_380_max) conditions provides the β (Sf2/Sb2) factor for the Grynkiewicz equation. ionoptix.comunits.it The accurate empirical measurement of these endpoint ratios is fundamental for the reliable quantification of intracellular calcium. thermofisher.com
Table 2: Summary of Grynkiewicz Equation Parameters for Fura-2 This table summarizes the key parameters required for the quantitative determination of intracellular calcium using Fura-2 and the Grynkiewicz equation.
| Parameter | Symbol | Description | Method of Determination |
| Dissociation Constant | K_d | The Ca²⁺ concentration at which 50% of the indicator is bound. | Determined from in vitro calibration curves or cited from literature, adjusted for experimental conditions (temperature, pH). thermofisher.comnih.gov |
| Minimum Ratio | R_min | The fluorescence ratio (F_340/F_380) in the absence of Ca²⁺. | Measured empirically using Ca²⁺-free buffers with EGTA, either in vitro or in situ with an ionophore. pancreapedia.org |
| Maximum Ratio | R_max | The fluorescence ratio (F_340/F_380) at Ca²⁺ saturation. | Measured empirically using buffers with saturating Ca²⁺ concentrations, either in vitro or in situ with an ionophore. pancreapedia.org |
| Fluorescence Ratio at 380nm | β (Sf2/Sb2) | The ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2. | Calculated from the fluorescence intensities measured during the determination of R_min and R_max. ionoptix.com |
| Experimental Ratio | R | The fluorescence ratio (F_340/F_380) measured during the experiment. | Directly measured from the ratiometric imaging data of the cells. units.it |
Academic and Research Applications of Fura 2
Fundamental Studies in Cellular Physiology and Signal Transduction
Fura-2 (pentapotassium salt) has been a cornerstone in the study of cellular physiology, primarily due to its utility in measuring intracellular calcium concentrations ([Ca²⁺]i). thermofisher.comwikipedia.org Calcium ions are pivotal second messengers, regulating a vast array of cellular processes, from gene expression to muscle contraction. jove.comamerigoscientific.com The ability of Fura-2 to provide quantitative, real-time measurements of [Ca²⁺]i has revolutionized the understanding of signal transduction pathways. thermofisher.comwikipedia.org
Fura-2 is a ratiometric fluorescent dye, meaning its fluorescence emission at a constant wavelength (around 510 nm) differs depending on the excitation wavelength (340 nm vs. 380 nm) and whether it is bound to calcium. wikipedia.orgnih.gov When Fura-2 binds to Ca²⁺, its fluorescence intensity increases at an excitation of 340 nm and decreases at 380 nm. nih.govprizmatix.com The ratio of fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration. thermofisher.comnih.gov This ratiometric property is a significant advantage as it minimizes issues like variable dye loading, photobleaching, and differences in cell thickness, leading to more accurate and reproducible results. thermofisher.comresearchgate.net
Researchers utilize Fura-2 to investigate the intricate dynamics of calcium signaling. For instance, it allows for the detailed characterization of calcium waves and oscillations, which are crucial for encoding the specificity of cellular responses. The high photon yield of Fura-2 enabled the first real-time video imaging of calcium changes within living cells. wikipedia.org Its application extends to studying the function of various ion channels and pumps that regulate calcium homeostasis. By chelating with and reporting on Ca²⁺ levels, Fura-2 can also be used to estimate the properties and capacity of endogenous calcium buffers within the cell. cancer.gov
Neuroscience Research Paradigms
Fura-2 has been instrumental in dissecting the role of calcium in synaptic transmission and neuronal communication. A method involving the local perfusion of the Fura-2 acetoxymethyl (AM) ester allows for the selective loading of presynaptic terminals and dendrites in brain slices. nih.gov This technique provides a means to optically measure calcium concentration changes in individual presynaptic terminals without labeling the postsynaptic neuron. nih.gov
The influx of calcium into the presynaptic terminal is the direct trigger for neurotransmitter release. By imaging with Fura-2, researchers can monitor the precise timing and magnitude of these presynaptic calcium transients in response to action potentials. This has allowed for detailed investigations into the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory. The ability to visualize calcium dynamics in dendritic spines, the primary sites of excitatory synapses, has furthered the understanding of how neurons integrate synaptic inputs.
On a larger scale, Fura-2 is employed to study the activity of entire neural networks. jove.com By "bulk loading" brain slices with Fura-2 AM, it is possible to monitor the activity of thousands of neurons simultaneously. columbia.educolumbia.edu The influx of calcium through voltage-gated calcium channels during an action potential leads to a detectable change in Fura-2 fluorescence, serving as an indirect but reliable measure of neuronal firing. columbia.edunih.gov
This population imaging approach enables the analysis of how signals propagate through neural circuits and how synchronous activity emerges among groups of neurons. jove.com Researchers can determine network properties such as signal propagation pathways and neural correlations. jove.com For example, studies have used Fura-2 to visualize the spread of activity in the neocortex in response to sensory stimuli. columbia.edu This method has been applied across various brain regions, including the hippocampus and cerebellum, to understand how neuronal ensembles process information. nih.gov
Table 1: Research Findings in Neural Network Activity using Fura-2
| Research Area | Key Finding with Fura-2 | Reference |
| Neocortical Slices | Simultaneous imaging of thousands of neurons reveals population activity patterns. | columbia.edu |
| Hippocampal CA3 | Selective loading of mossy fiber tracts allows measurement of presynaptic calcium in terminals. | nih.gov |
| Cerebellar Parallel Fibers | Fura-2 loading of presynaptic terminals without postsynaptic labeling is achievable. | nih.gov |
| Olfactory Neurons | Visualization of how single odorant receptor proteins influence cellular responses to specific smells. | jove.com |
Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, a key mechanism in stroke and neurodegenerative diseases. nih.gov Fura-2 has been a critical tool in demonstrating the central role of calcium overload in this process. nih.gov Studies using Fura-2 have shown that the activation of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor, causes a massive and sustained influx of Ca²⁺ into neurons. nih.govspringernature.com
While conventional Fura-2, with its high affinity for calcium, can sometimes underestimate the peak calcium concentrations reached during excitotoxicity, it has been effective in showing the prolonged elevation of intracellular calcium. nih.gov For instance, Fura-2 imaging has revealed that lethal exposure to NMDA results in a sustained micromolar elevation of [Ca²⁺]i. nih.gov In contrast, non-lethal stimulation of other glutamate receptors like AMPA receptors leads to more transient calcium increases. nih.gov By combining Fura-2 with lower-affinity calcium indicators, researchers have been able to more accurately quantify the extreme calcium levels that trigger excitotoxic cell death. nih.gov
Table 2: Comparative Calcium Levels in Excitotoxicity Studies with Fura-2
| Condition | Receptor Activated | Observed [Ca²⁺]i with Fura-2 | Outcome | Reference |
| Lethal Exposure | NMDA | Sustained elevation to ~1 µM | Neuronal Death | nih.gov |
| Non-lethal Exposure | AMPA | Transient elevation, approaching 1 µM | Cell Survival | nih.gov |
| Brief Glutamate Exposure | NMDA, AMPA, Kainate | Rises between 0.5 and 1 µM | Cell Survival | nih.gov |
Muscle Physiology and Contractile Mechanisms
In muscle physiology, the release of calcium from the sarcoplasmic reticulum is the critical event that initiates muscle contraction. Fura-2 has been widely used to measure the rapid changes in myoplasmic free calcium, known as calcium transients, that are associated with muscle fiber activation. nih.govnih.gov
By injecting Fura-2 into single muscle fibers or loading whole muscles, researchers can record the rise and fall of intracellular calcium during a twitch or tetanic contraction. prizmatix.comnih.gov Although the high affinity of Fura-2 can be a limitation for tracking the very large and rapid calcium transients in muscle, experimental strategies have been developed to overcome this. For example, co-loading the muscle fiber with a high concentration of the calcium buffer EGTA reduces the amplitude of the free calcium transient, preventing saturation of the Fura-2 dye and allowing for more accurate kinetic measurements. nih.gov These studies have provided detailed information on the rate of calcium release and re-uptake by the sarcoplasmic reticulum, which are fundamental to understanding muscle function and fatigue. nih.gov
Assessment of Calcium Handling in Cardiac Myocytes
Fura-2 is extensively used to investigate the dynamics of calcium handling in cardiac myocytes, a process fundamental to heart function. nih.gov Researchers utilize Fura-2 to measure the rapid changes in intracellular calcium concentration, known as calcium transients, that trigger muscle contraction. nih.gov High-temporal-resolution Fura-2 fluorescence microscopy allows for the detailed characterization of these transients, which are particularly fast in cardiomyocytes. thermofisher.com
Studies have employed the pentapotassium salt of Fura-2, introduced into cells via patch electrode, to quantify these changes. nih.gov Research comparing Fura-2 with lower-affinity indicators has revealed important considerations, such as the potential for Fura-2 itself to buffer intracellular calcium, which can influence the measured amplitude of the calcium transient. nih.gov Furthermore, in situ calibration of the Fura-2 signal within the myocyte is crucial, as using in vitro calibration parameters can lead to a significant underestimation of the peak [Ca²⁺]i. nih.gov
Fura-2 has also been instrumental in dissecting the mechanisms of calcium mobilization and extrusion in cardiomyocytes. nih.gov For example, it has been used to demonstrate how various agonists induce calcium release and to study the function of the sarcoplasmic reticulum (SR), a key intracellular calcium store. By using Fura-2 in combination with pharmacological agents like thapsigargin (B1683126) (an SR Ca²⁺-pump inhibitor) or ryanodine, researchers can elucidate the SR's role in shaping the cytosolic calcium signal. nih.gov
Table 1: Research Findings on Fura-2 in Cardiac Myocyte Calcium Handling
| Research Focus | Key Finding with Fura-2 | Reference |
|---|---|---|
| Ca²⁺ Transient Amplitude | Peak [Ca²⁺]i transients in rat cardiac myocytes were found to be 4- to 6-fold greater when measured with the low-affinity indicator furaptra (B55009) compared to Fura-2, partly due to Ca²⁺ buffering by Fura-2. | nih.gov |
| Signal Calibration | In situ calibration of Fura-2 fluorescence in myocytes yielded [Ca²⁺]i transient amplitudes 50-100% larger than those calculated with in vitro parameters. | nih.gov |
| Temporal Resolution | A specialized dual wavelength-excitation setup for Fura-2 allows for fluorescence measurements with a temporal resolution of up to 1 KHz, essential for capturing fast Ca²⁺ transients in cardiomyocytes. | thermofisher.com |
| Pathophysiology | Fura-2 has been used to show that phosphatidic acid increases intracellular Ca²⁺ in diabetic myocardium, a response not seen with other stimuli like KCl or ATP, highlighting its utility in studying disease states. | nih.gov |
Studies on Vascular Smooth Muscle Function
The regulation of calcium concentration in vascular smooth muscle cells (VSMCs) is critical for controlling blood pressure and flow, and Fura-2 has been a key tool in these investigations. A rise in cytosolic free Ca²⁺ is the direct trigger for contraction in these cells. nih.gov Digital imaging microscopy using Fura-2 allows for the study of the spatial and temporal distribution of intracellular Ca²⁺ during VSMC activation. nih.gov
Research on bovine arterial myocytes loaded with Fura-2 has shown that in a relaxed state, intracellular Ca²⁺ is relatively low and uniformly distributed, with average resting levels around 111 nM. nih.gov Upon stimulation with an activator like norepinephrine, Fura-2 imaging reveals a rapid increase in [Ca²⁺]i that precedes cell contraction. nih.gov This calcium increase is not uniform; the distribution becomes significantly more heterogeneous during the evoked contraction. nih.gov Such studies provide direct evidence linking agonist stimulation to specific patterns of calcium mobilization and subsequent physiological responses.
Methodological studies have also focused on optimizing Fura-2 loading in intact arterial segments to accurately quantify intracellular dye concentrations, ensuring that the measurements reflect true physiological changes. nih.gov
Table 2: Fura-2 Applications in Vascular Smooth Muscle Research
| Parameter Measured | Observation with Fura-2 | Reference |
|---|---|---|
| Resting [Ca²⁺]i | In relaxed bovine arterial myocytes, the average resting [Ca²⁺]i was 111 ± 14 nM and was uniformly distributed. | nih.gov |
| Activated [Ca²⁺]i | Norepinephrine stimulation evoked a rise in [Ca²⁺]i within 100 msec, before contraction began, and the Ca²⁺ distribution became much more heterogeneous. | nih.gov |
| Maximal [Ca²⁺]i | Maximal calcium levels were reached within 600 msec of stimulation, by which time the cells were substantially contracted. | nih.gov |
Cell Biology and Associated Processes
Roles in Cell Differentiation, Proliferation, and Apoptosis
Calcium signaling is a critical regulator of fundamental cellular processes, and Fura-2 has been employed to unravel its role in cell fate decisions such as differentiation, proliferation, and apoptosis (programmed cell death).
Differentiation: Studies using Fura-2 have demonstrated that calcium signals are pivotal for cell differentiation. For instance, in cortical neurons, calcium imaging with Fura-2 has helped establish that [Ca²⁺]i signals are a key factor in regulating differentiation, alongside gene expression and survival. youtube.com Similarly, Fura-2 is a common tool for monitoring the functional maturation of induced pluripotent stem cells (iPSCs) into contractile cardiomyocytes, where the development of spontaneous calcium transients indicates successful differentiation. ionoptix.com
Proliferation: While direct studies are broad, the link between calcium signaling and proliferation is well-established, with Fura-2 being a primary measurement tool. The activation of various growth factor receptors and G protein-coupled receptors (GPCRs), which can be studied with Fura-2, often leads to calcium mobilization that is necessary to drive the cell cycle and proliferation. revvity.com
Apoptosis: Fura-2 has been used to directly link dysregulated calcium homeostasis to apoptosis. In a study on H9c2 cardiomyocytes, Fura-2 fluorescence imaging was used to show that treatment with the chemotherapy drug doxorubicin (B1662922) induces a significant increase in intracellular calcium levels, a key event in the apoptotic pathway. researchgate.net Research has also highlighted the "calcium-apoptosis link," where sustained, high levels of cytosolic calcium, often resulting from release from intracellular stores like the endoplasmic reticulum and mitochondria, can trigger the activation of caspases and initiate the apoptotic program. Fura-2 is listed as a primary tool for measuring these critical changes in cytosolic calcium. nih.govmdpi.com
Examination of Intracellular Organelle Calcium Dynamics
Under certain loading conditions (typically using the AM ester form), Fura-2 can become sequestered in organelles. nih.govrevvity.com While often considered a potential artifact, this phenomenon has been exploited to study organellar calcium. For example, studies in T-lymphocytes have shown that apparent cytosolic calcium gradients observed upon stimulation are actually due to Fura-2 accumulating in mitochondria, which actively take up calcium. nih.gov This finding itself highlights the significant role of mitochondria in buffering cytosolic calcium increases.
Direct measurements using Fura-2 have also been made in isolated organelles. In one study, Fura-2 pentapotassium salt was used to assess the distribution of calcium ions within isolated rat heart mitochondria, confirming its utility as a calcium probe for these organelles without affecting their activity. researchgate.net Furthermore, Fura-2 imaging can indirectly report on the status of ER calcium stores; stimulation with an agent that blocks the ER's calcium pump (SERCA), such as thapsigargin, causes a rise in cytosolic calcium measured by Fura-2, which reflects the passive leak of calcium from the ER. nih.gov
Immunological Research
Signaling Pathways in Immune Cell Activation
Calcium signaling is indispensable for the function of virtually all immune cells, governing processes from activation and chemotaxis to degranulation and cytokine production. The development of Fura-2 was a major technological advance that allowed researchers to understand the significance of these calcium signals. nih.gov
T-Lymphocytes: Upon binding of an antigen to the T-cell receptor (TCR), a signaling cascade is initiated that leads to the release of Ca²⁺ from the ER, followed by a sustained influx of extracellular calcium. nih.gov This biphasic calcium signal, readily measured by Fura-2, is critical for T-cell activation, gene expression (e.g., c-fos and c-jun), and proliferation. nih.govresearchgate.net
Neutrophils: In neutrophils, Fura-2 has been used to demonstrate that activation by chemoattractants like f-Met-Leu-Phe (fMLP) or interleukin-8 (IL-8) causes a rapid spike in cytosolic calcium, rising from a resting level of ~94 nM to over 700 nM. nih.govnih.gov This calcium transient is a key secondary messenger that precedes and is required for critical effector functions, including the activation of the NADPH oxidase for respiratory burst, cellular arrest on the endothelium, and polarization for migration. nih.govnih.gov
Mast Cells: Mast cell degranulation, the process responsible for releasing histamine (B1213489) and other mediators of allergic reactions, is triggered by a large and transient increase in intracellular calcium. nih.govnih.gov Seminal studies using Fura-2 pentapotassium salt microinjected into mast cells provided the first clear evidence of this calcium spike upon stimulation with an antigen, a signal that was obscured when using the membrane-permeable ester form of the dye due to its sequestration in secretory granules. nih.gov
Table 3: Fura-2 in the Study of Immune Cell Activation
| Immune Cell Type | Stimulus | Key Finding with Fura-2 | Reference |
|---|---|---|---|
| Rat Neutrophils | f-Met-Leu-Phe (fMLP) | A rise in [Ca²⁺]i from ~94 nM to ~768 nM preceded oxidase activation. | nih.gov |
| Human Neutrophils | Interleukin-8 (IL-8) | Cell arrest on an endothelial substrate was necessary to activate a large flux of intracellular calcium, which synchronized the initiation of cell polarization. | nih.gov |
| Human T-Cells (Jurkat) | (S)-3,5-DHPG (mGluR agonist) | Stimulation evoked Ca²⁺ signals that were dependent on both release from internal stores and influx from the extracellular medium. | researchgate.net |
| Rat Mast Cells | Antigen / Compound 48/80 | Microinjection of Fura-2 potassium salt revealed a rapid, large, and transient increase in [Ca²⁺]i that precedes degranulation. | nih.gov |
Calcium Fluxes in Specific Immune Cell Subtypes (e.g., T cells, Neutrophils)
Fura-2 is a cornerstone in the investigation of calcium signaling in immune cells, providing critical insights into their activation and function. Its ratiometric properties allow for precise quantification of intracellular calcium dynamics, which are fundamental to processes such as T cell activation and neutrophil effector functions. nih.govthermofisher.com
In T lymphocytes , the engagement of the T cell receptor (TCR) initiates a signaling cascade that results in a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is essential for a multitude of downstream events, including gene expression, cytokine production, and proliferation. Researchers utilize Fura-2, often in its membrane-permeant acetoxymethyl (AM) ester form (Fura-2 AM), to monitor these calcium changes in real-time. nih.govnih.gov Upon loading, intracellular esterases cleave the AM group, trapping the Fura-2 molecule within the cytosol. By exciting the dye at 340 nm and 380 nm and measuring the ratio of the emitted fluorescence at approximately 510 nm, scientists can accurately determine [Ca²⁺]i. nih.gov Studies have employed Fura-2 to investigate store-operated calcium entry (SOCE), a key mechanism for sustained calcium signaling in T cells, and to assess the impact of various stimuli and pharmacological agents on T cell activation. nih.govresearchgate.net
However, it is important to note that in some instances, Fura-2 has been observed to accumulate in the mitochondria of T-lymphocytes, which can lead to apparent cytosolic calcium gradients. nih.gov This compartmentalization must be considered when interpreting data, and alternative loading methods, such as electroporation with the membrane-impermeant Fura-2 salt, can be employed to ensure a more uniform cytosolic distribution. nih.gov
Neutrophils , as first responders of the innate immune system, rely heavily on calcium signaling for functions like chemotaxis, degranulation, and the oxidative burst. Fura-2 has been instrumental in dissecting the complex calcium signals that govern these processes. For example, studies have used Fura-2 to measure the calcium transients induced by chemoattractants like f-Met-Leu-Phe (fMLP) and interleukins. biologists.comresearchgate.net These experiments have revealed how different signaling pathways contribute to the mobilization of calcium from intracellular stores and its influx across the plasma membrane. biologists.com The ratiometric nature of Fura-2 is particularly advantageous in these studies as it minimizes artifacts from dye leakage or uneven loading, which can be a challenge in motile cells like neutrophils. nih.gov
The table below summarizes key findings from studies using Fura-2 to investigate calcium fluxes in T cells and neutrophils.
| Cell Type | Stimulus | Key Finding with Fura-2 | Reference(s) |
| Human T Lymphocytes | T Cell Receptor (TCR) activation | Visualization and quantification of intracellular Ca²⁺ signals, crucial for cytokine production and gene expression. | nih.gov |
| Human CD8⁺ T cells | CD3/CD28 beads, Target cells (Raji) | High glucose culture conditions attenuate target recognition-induced Ca²⁺ influx. | nih.gov |
| Jurkat T-cells | (S)-3,5-DHPG (mGlu receptor agonist) | Revealed that both extracellular Ca²⁺ influx and release from intracellular stores contribute to the [Ca²⁺]i increase. | researchgate.net |
| Human Neutrophils | f-Met-Leu-Phe (fMLP), GTPγS | Demonstrated that different signaling pathways are involved in GTPγS- and fMLP-stimulated calcium signals and that intracellular calcium release is not essential to initiate exocytosis. | biologists.com |
| Human Neutrophils | Interleukin-8 (IL-8) | Showed that calcium influx synchronizes β2 integrin adhesive and signaling events, guiding inflammatory recruitment. | researchgate.net |
| Human Neutrophils | Hydrogen Peroxide (H₂O₂) | H₂O₂ activates calcium influx, suggesting a positive feedback loop for calcium signaling. | thermofisher.com |
Specialized Research Applications
Beyond its widespread use in fundamental cell biology, Fura-2 has been adapted for more specialized research applications, including high-throughput screening, mitochondrial stress studies, and plant cell biology.
High-Throughput Screening in Drug Discovery for GPCRs and Ion Channels
Fura-2 is a valuable tool in drug discovery, particularly for the high-throughput screening (HTS) of compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels. biotium.com Many of these receptors and channels signal through changes in intracellular calcium concentration, making Fura-2 an ideal reporter for their activation or inhibition.
The ratiometric nature of Fura-2 is a significant advantage in HTS as it corrects for variations in cell number, dye loading efficiency, and fluorescence signal that can occur across the wells of a microplate. moleculardevices.com This leads to more robust and reproducible data. Assays are typically performed in 96-well or 384-well plates, where cells expressing the target GPCR or ion channel are loaded with Fura-2 AM. Automated liquid handling systems then add test compounds, and a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) system, measures the ratiometric fluorescence changes over time. moleculardevices.comnih.gov
Specialized kits, such as the Fura-2 QBT™ Calcium Kit, have been developed to streamline the HTS workflow. moleculardevices.commoleculardevices.com These kits often employ a "mix-and-read" format, eliminating the need for wash steps and incorporating a quenching technology to reduce background fluorescence from the extracellular dye. moleculardevices.com This not only increases throughput but also minimizes cell-based variability.
The table below provides examples of how Fura-2 is used in HTS for drug discovery.
| Target Class | Assay Principle | Advantages of Fura-2 | Reference(s) |
| G-Protein Coupled Receptors (GPCRs) | Measurement of intracellular calcium mobilization following receptor activation by agonists or modulation by antagonists. | Ratiometric measurement reduces variability; suitable for homogenous, no-wash assays, enabling high throughput. | biotium.commoleculardevices.comnih.gov |
| Ion Channels (e.g., Calcium Channels) | Detection of changes in intracellular calcium resulting from the opening or closing of ion channels in response to test compounds. | Direct measurement of a key physiological event (calcium influx); ratiometric signal provides robust data. | biotium.com |
| Melanocortin-4 Receptor (MC4R) | Quantitative measurement of MC4R-induced mobilization of intracellular calcium in stably transfected HEK293 cells. | Ratiometric nature allows for robust and reproducible quantification, enabling direct comparisons between assays. | nih.gov |
Investigations into Mitochondrial Stress and Cellular Damage
While often used to measure cytosolic calcium, Fura-2 can also provide insights into mitochondrial function and cellular stress. Under certain conditions, Fura-2 can be sequestered into mitochondria, a phenomenon that was initially considered a potential artifact in cytosolic calcium measurements. nih.gov However, this property can be leveraged to study mitochondrial calcium homeostasis.
Mitochondria play a crucial role in buffering cytosolic calcium, and disruptions in mitochondrial calcium handling are linked to cellular stress and damage. The accumulation of Fura-2 within mitochondria allows for the direct or indirect assessment of mitochondrial calcium levels. nih.gov Furthermore, researchers have developed mitochondria-targeted versions of Fura-2, such as mt-fura-2 , which is engineered to selectively accumulate in the mitochondrial matrix. nih.govspringernature.com This allows for more precise measurements of mitochondrial calcium concentration and its role in processes like energy production and cell death pathways. nih.govspringernature.com
In studies of cellular damage, an influx of extracellular calcium is often a key indicator of compromised plasma membrane integrity. Fura-2 can be used to monitor this influx, providing a sensitive measure of cell injury. nih.gov For instance, in response to toxins or other cellular insults, a sustained elevation in Fura-2 signal can indicate a loss of membrane integrity and impending cell death.
The following table summarizes research applications of Fura-2 in studying mitochondrial stress and cellular damage.
| Research Area | Application of Fura-2 | Key Findings | Reference(s) |
| Mitochondrial Calcium Dynamics | Sequestration of Fura-2 in mitochondria of bovine aortic endothelial cells. | Identified mitochondria as a site of Fura-2 accumulation, highlighting the importance of assessing intracellular dye distribution. | nih.gov |
| Mitochondrial Calcium Measurement | Development and application of mt-fura-2, a mitochondria-targeted ratiometric Ca²⁺ sensor. | Enables direct measurement of mitochondrial Ca²⁺ concentration, crucial for understanding its role in energy production and cell fate. | nih.govspringernature.com |
| Mitochondrial Ca²⁺ Release | Simultaneous measurement of cytosolic (Fura-2) and mitochondrial (Rhod-2) calcium. | Allowed for the characterization of FCCP-evoked mitochondrial Ca²⁺ release and its impact on cytosolic calcium levels. | researchgate.net |
| Cellular Damage | Monitoring voltage-dependent calcium influx in human erythrocytes. | Characterized the kinetics of calcium uptake, providing insights into membrane potential-dependent cellular damage. | nih.gov |
Cytoplasmic Calcium Measurements in Plant Cell Biology
The study of calcium signaling is as critical in plant biology as it is in animal systems, with calcium acting as a ubiquitous second messenger in response to a wide array of stimuli, including hormones, light, and abiotic stresses. Fura-2 has been adapted for the measurement of cytoplasmic calcium in intact plant cells, although its application presents unique challenges. nih.govbiologists.com
The rigid cell wall of plant cells prevents the passive diffusion of Fura-2 AM. Therefore, alternative loading techniques are required. nih.govMicroinjection of the membrane-impermeant Fura-2 pentapotassium salt directly into the cytoplasm is a common and effective method. biologists.comresearchgate.net This technique allows for the precise delivery of the dye into a single cell, enabling the study of localized calcium gradients and waves. Electroporation has also been used to load Fura-2 into plant protoplasts (plant cells with their cell wall removed). biologists.com
Once loaded, Fura-2 can be used for ratiometric imaging of cytoplasmic calcium in various plant cells and tissues, such as root hairs. biologists.comresearchgate.net These studies have been instrumental in determining the resting levels of cytoplasmic calcium in plant cells and in visualizing dynamic changes in response to environmental cues. For example, researchers have used Fura-2 to investigate the effects of calcium channel blockers on cytoplasmic calcium distribution. researchgate.net A significant consideration in plant cells is the large central vacuole, which can sequester Fura-2 over time, potentially complicating the interpretation of cytoplasmic calcium signals. biologists.comresearchgate.net
The table below highlights the use of Fura-2 in plant cell biology research.
| Plant System | Loading Method | Key Application/Finding | Reference(s) |
| Tomato and Oilseed Rape Root Hairs | Iontophoretic microinjection | Estimated resting cytoplasmic calcium levels (30-90 nM) and observed perturbations by the calcium channel blocker verapamil. | biologists.comresearchgate.net |
| Higher Plant Cells (General) | Microinjection, Electroporation | Overcame challenges of dye loading to enable quantitative measurement of cytoplasmic Ca²⁺ with ratiometric dyes like Fura-2. | nih.govnih.gov |
| Pea and Jerusalem Artichoke Mitochondria | Loading with Fura-2 AM | Monitored free Ca²⁺ in the mitochondrial matrix, revealing differences in resting levels and uptake mechanisms between species. | nih.gov |
| Various Vegetable Tissues | Testing of loading protocols | Explored methods to visualize calcium distribution within plant tissues to understand nutrient localization. | researchgate.net |
Limitations and Methodological Challenges in Fura 2 Utilization
Intracellular Compartmentation and Heterogeneity of Dye Distribution
A primary challenge in using Fura-2, particularly its membrane-permeant acetoxymethyl (AM) ester form, is its tendency to not remain uniformly distributed throughout the cytoplasm. This can lead to significant errors in the estimation of cytosolic calcium levels.
Once the Fura-2 AM ester diffuses across the cell membrane, it is cleaved by intracellular esterases to its membrane-impermeant pentapotassium salt form. Ideally, this process confines the active dye to the cytosol. However, in many cell types, the hydrolyzed Fura-2 can be actively sequestered into various intracellular organelles. This is particularly problematic with acidic organelles such as lysosomes and vacuoles. nih.gov The fluorescence of Fura-2 is pH-sensitive, and its accumulation in these low-pH compartments can alter its spectral properties, leading to an inaccurate reporting of the true cytosolic Ca²⁺ concentration. Studies in vascular smooth muscle cells have shown that the subcellular fluorescence distribution of Fura-2 is often not homogeneous, appearing spotty or filamentous, which resembles the distribution of intracellular organelles. nih.gov This compartmentalization can create artificially high baseline fluorescence readings if the dye within these organelles is exposed to different calcium concentrations than the cytosol.
Several strategies can be employed to mitigate the issue of Fura-2 compartmentalization. The optimal approach often varies between cell types and must be empirically determined. nih.gov
Lowering Incubation Temperature: Loading cells with Fura-2 AM at room temperature instead of 37°C can significantly reduce the rate of dye sequestration into organelles. ionoptix.com
Optimizing Loading Time and Concentration: It is advisable to use the minimum dye concentration and the shortest incubation time necessary to achieve an adequate signal-to-noise ratio. abpbio.comnih.gov This minimizes the opportunity for the cell's transport mechanisms to sequester the dye. Typical loading concentrations range from 1-5 µM for 15-60 minutes. abpbio.com
Use of Pluronic F-127: This non-ionic surfactant can aid in the solubilization and dispersion of the Fura-2 AM ester in aqueous media, which may help in achieving a more uniform cytosolic loading. abpbio.com
Post-Loading Incubation: Allowing cells to rest for a period (e.g., 30 minutes) after loading and washing allows for more complete de-esterification of the Fura-2 AM, ensuring the dye is in its active, calcium-sensitive form within the cytosol. abpbio.com
| Strategy | Rationale | Typical Parameters |
| Temperature Reduction | Slows down active transport processes responsible for sequestration. | Load at room temperature instead of 37°C. ionoptix.com |
| Time & Concentration | Minimizes dye overload and time for sequestration to occur. | 1-5 µM Fura-2 AM for 15-60 minutes. abpbio.comnih.gov |
| Chemical Aids | Improves dye solubility for more uniform loading. | ~0.02% Pluronic F-127. abpbio.com |
| De-esterification | Ensures complete conversion to the active, cytosolic form of the dye. | 30-minute incubation in dye-free medium post-loading. abpbio.com |
Dye Efflux and Leakage from Cells
Another significant challenge is the leakage of the active form of Fura-2 from the cytoplasm into the extracellular medium. This leads to a progressive decrease in the intracellular fluorescence signal over time, which can complicate long-term experiments.
The efflux of Fura-2 is not a passive process but is actively mediated by organic anion transporters present in the plasma membrane of many cell types. nih.govnih.gov This transport system is responsible for the clearance of the anionic form of Fura-2 from the cytoplasm. wesleyan.edu
To counteract this leakage, inhibitors of organic anion transport are commonly used. Probenecid (B1678239) and sulfinpyrazone (B1681189) are two such inhibitors that have been shown to effectively block Fura-2 sequestration and secretion. nih.govnih.gov In cell lines like PC12 and N2A, which can excrete 20-25% of intracellular Fura-2 within 10 minutes, these inhibitors are crucial. wesleyan.edu Research has shown that sulfinpyrazone can be a more potent inhibitor than probenecid, achieving full inhibition of Fura-2 excretion at a concentration of 250 µM, which is an order of magnitude lower than that required for probenecid. wesleyan.eduscispace.com Importantly, at this lower concentration, sulfinpyrazone was found to have no adverse effects on cell viability or metabolic functions, whereas probenecid showed some untoward effects on intracellular Ca²⁺ homeostasis in these cell lines. wesleyan.eduresearchgate.net
| Inhibitor | Effective Concentration | Notes |
| Probenecid | 1 - 2.5 mM | May have side effects on Ca²⁺ homeostasis in some cell types. abpbio.comwesleyan.edu |
| Sulfinpyrazone | 250 µM | More potent than probenecid with fewer observed side effects at effective concentrations. wesleyan.eduscispace.com |
Buffering Effects of Intracellular Fura-2 on Calcium Transients
Fura-2 measures free Ca²⁺ by binding to it. This act of binding means that the dye itself is a calcium buffer. If the intracellular concentration of Fura-2 is sufficiently high, it can significantly buffer the very calcium transients it is intended to measure. nih.gov This buffering can lead to an underestimation of the peak amplitude of Ca²⁺ signals and a slowing of their decay kinetics. researchgate.net
A computer simulation study of calcium diffusion and buffering in a spherical cell demonstrated this effect. The model predicted that Fura-2 significantly decreases the peak amplitude of calcium transients, especially when used at high concentrations. researchgate.net The magnitude of this buffering effect is linearly dependent on the Fura-2 concentration within the 0–50 µM range. researchgate.net This highlights the importance of using the lowest possible dye concentration that still provides a reliable signal. thermofisher.com The buffering capacity of Fura-2 can, under certain conditions, surpass the endogenous buffering capacity of the cell, thereby dominating the calcium dynamics and distorting the physiological signal. nih.gov
| Fura-2 Concentration | Impact on Ca²⁺ Transients |
| Low (e.g., < 10 µM) | Minimal buffering effect, more accurate representation of physiological transients. |
| High (e.g., > 50 µM) | Significant buffering, leading to reduced peak amplitude and slower decay of Ca²⁺ signals. nih.govresearchgate.net |
Dynamic Range Constraints and Saturation at High Calcium Concentrations
Like any fluorescent indicator, Fura-2 has a finite dynamic range and can become saturated at high calcium concentrations. The dissociation constant (Kd) of Fura-2 for Ca²⁺ is approximately 145 nM (at 22°C, pH 7.2), which means it is most sensitive to changes in calcium concentration around this value. thermofisher.com
When intracellular calcium levels rise significantly, for instance into the high micromolar range, the majority of the Fura-2 molecules become saturated with Ca²⁺. In this state, further increases in calcium will not produce a proportional change in the 340/380 nm excitation ratio, leading to an underestimation of the true calcium concentration. thermofisher.comoxinst.com Generally, Fura-2 has limited sensitivity for Ca²⁺ concentrations above 1 µM. thermofisher.comoxinst.com
However, recent studies have shown that the apparent Kd of Fura-2 can be modulated by altering the excitation wavelengths used for measurement, particularly when employing fluorescence lifetime-based methods. This can extend the dynamic range of the indicator. For example, by using different excitation wavelengths, the apparent Kd can be shifted, allowing for the measurement of a wider range of calcium concentrations.
| Excitation Wavelength (nm) | Apparent Kd (nM) | Measurable [Ca²⁺] Range |
| 345 | 41 | Suitable for low Ca²⁺ concentrations (<10 nM). nih.gov |
| 365 | ~140 | Standard ratiometric measurements. thermofisher.comnih.gov |
| 380 | 1920 | Suitable for high Ca²⁺ concentrations (up to 20 µM). nih.gov |
This table illustrates that while standard ratiometric measurements with Fura-2 are constrained, advanced techniques can expand its utility for measuring both very low and very high calcium concentrations.
Non-Calcium-Related Spectroscopic Interferences
The ratiometric nature of Fura-2 is designed to correct for variations in dye concentration, cell thickness, and illumination intensity. However, its fluorescence is susceptible to interference from other physiological factors besides calcium, leading to potential artifacts.
Artifactual Measurements Due to Cytoplasmic pH Changes
One of the primary sources of error in Fura-2-based [Ca²⁺]i measurements is its sensitivity to changes in intracellular pH (pHi). The excitation spectrum of the calcium-free form of Fura-2 is particularly sensitive to protonation. nih.gov A decrease in pHi, or cytoplasmic acidification, causes an increase in the fluorescence intensity at the 380 nm excitation wavelength and a decrease at 340 nm. This mimics the effect of a decrease in [Ca²⁺]i, potentially leading to an underestimation of the true calcium concentration or masking a genuine calcium signal. nih.gov
The excitation spectra of the protonated and protein-bound forms of Fura-2 show a maximum near 365 nm, which strongly overlaps with the spectrum of the calcium-free form. nih.gov This spectral overlap makes it difficult to distinguish between changes in fluorescence due to pH and those due to [Ca²⁺]. nih.gov Consequently, cytoplasmic acidification can result in artifactual measurements, particularly when assessing low calcium levels. nih.gov
Non-Specific Binding to Cellular Proteins
Fura-2 can bind to various intracellular proteins and other macromolecules. This non-specific binding can alter the dye's spectral properties, leading to inaccurate [Ca²⁺]i determinations. nih.gov The assumption in ratiometric calculations is that only two fluorescent species exist: the free dye and the calcium-bound dye. However, the presence of a protein-bound form violates this fundamental assumption. nih.govnih.gov
Research has shown that the binding of Fura-2 to cellular proteins is enhanced at acidic pH and is inhibited by calcium. nih.gov The interaction appears to be mediated by basic amino acids, as a similar interaction has been observed with poly-L-lysine. nih.gov This binding results in a spectral shift that can interfere with the measurement, as the excitation spectrum of the protein-bound form overlaps with that of the calcium-free form. nih.gov
Hemoglobin Interference in Erythrocytes
Measuring [Ca²⁺]i in erythrocytes (red blood cells) with Fura-2 presents a unique and significant challenge due to the high intracellular concentration of hemoglobin. Hemoglobin can profoundly affect the spectral properties of Fura-2, leading to unreliable measurements. researchgate.net It absorbs light in the UV range used for Fura-2 excitation and can also quench the dye's fluorescence. researchgate.netnih.gov
Studies have demonstrated that the presence of hemoglobin alters the excitation spectra of Fura-2, complicating the interpretation of fluorescence ratios. researchgate.net Furthermore, the UV excitation light required for Fura-2 can induce significant auto-fluorescence from the erythrocytes themselves, further contaminating the signal. nih.gov Due to these substantial interferences, alternative indicators that are less influenced by hemoglobin and require longer wavelength excitation, such as Fluo-4, are often recommended for use in erythrocytes. researchgate.netnih.gov
Photo-Induced Effects (e.g., Photobleaching) and Their Mitigation
Exposure to excitation light can cause irreversible photodegradation, or photobleaching, of the Fura-2 molecule. This is a critical issue because, contrary to common assumptions, photobleaching alters the spectral properties of the dye and does not affect the calcium-bound and calcium-free forms equally. nih.gov
The process of photobleaching can create fluorescent intermediates that are not sensitive to calcium in the same physiological range as intact Fura-2. nih.gov The presence of these photoproducts violates the core assumption of the ratiometric method, which relies on the presence of only the calcium-bound and free forms of the indicator. nih.gov Research indicates that even a minor loss of total fluorescence (as little as 8%) due to photobleaching can introduce significant errors into the calculated [Ca²⁺] concentration. nih.gov
Mitigation Strategies:
Reduce Excitation Intensity: Using the lowest possible light intensity that still provides an adequate signal-to-noise ratio is the most direct way to minimize photobleaching. nih.gov
Minimize Exposure Time: Limiting the duration of light exposure by using shutters and acquiring data only when necessary can significantly reduce photodamage.
Reduce Oxygen Concentration: Photobleaching is often an oxidative process, and minimizing the oxygen concentration in the medium can help preserve the dye. nih.gov
Use Neutral Density Filters: These filters can be used to attenuate the excitation light to a less damaging level.
Ratiometric Measurement: While photobleaching can still introduce errors, ratiometric measurements inherently correct for some of the effects of dye loss, unlike single-wavelength measurements. thermofisher.com
Non-Linearity in the Relationship Between Fluorescence Ratio and Calcium Concentration
The standard equation used to convert the Fura-2 fluorescence ratio (R) to [Ca²⁺]i assumes a linear relationship based on a simple 1:1 binding model between the dye and calcium ions. However, under certain intracellular conditions, this relationship can become non-linear.
Factors contributing to non-linearity include:
High Dye Concentration: At high intracellular concentrations, Fura-2 itself can act as a significant calcium buffer, altering the local [Ca²⁺] and affecting the kinetics of calcium signaling. nih.gov
Indicator Saturation: At very high [Ca²⁺] levels, the dye can become saturated, meaning nearly all Fura-2 molecules are bound to calcium. In this state, further increases in [Ca²⁺] will not produce a proportional change in the fluorescence ratio, leading to an underestimation of the peak calcium concentration.
Presence of Other Ions: While Fura-2 is highly selective for Ca²⁺, other divalent cations like manganese (Mn²⁺), zinc (Zn²⁺), and iron (Fe²⁺) can bind to the dye and quench its fluorescence, interfering with the Ca²⁺ signal.
Variability and Reproducibility Issues in Calibration Procedures
The conversion of the fluorescence ratio to an absolute [Ca²⁺] concentration requires an in situ or in vitro calibration procedure to determine key parameters: Rmin (the ratio in zero calcium), Rmax (the ratio at saturating calcium), and Kd (the dissociation constant of the dye). This process is a major source of variability and can compromise the reproducibility of results. nih.gov
Studies in human platelets have shown that the calibration process itself can introduce greater variability and poorer test-retest reliability compared to simply using the raw 340/380 nm fluorescence ratio. nih.gov This increased variability can be due to several factors:
Incomplete Cell Permeabilization: The detergents (e.g., digitonin, Triton X-100) used to permeabilize the cell membrane to allow equilibration with calibration solutions can be inefficient or cause artifacts.
Extracellular Quenching: Factors present in the extracellular medium can enter the permeabilized cells and quench the Fura-2 signal, affecting the determination of Rmax and Rmin. nih.gov For example, the addition of bovine serum albumin (BSA) to the assay medium has been shown to significantly alter the calibrated calcium signal. nih.gov
Compartmentalization: Incomplete release of calcium from intracellular stores or sequestration of the dye within organelles can lead to inaccurate Rmin and Rmax values.
Table of Findings on Fura-2 Methodological Challenges
| Challenge | Description | Key Findings & Implications | Mitigation / Considerations |
|---|---|---|---|
| pH Interference | Fura-2 fluorescence is sensitive to changes in intracellular pH. | Cytoplasmic acidification mimics a decrease in [Ca²⁺], leading to potential underestimation of calcium levels. The protonated form's spectrum overlaps with the Ca²⁺-free form. nih.gov | Simultaneous measurement or control of intracellular pH is recommended for accurate results. |
| Protein Binding | Non-specific binding to cytosolic proteins alters Fura-2's spectral properties. | Binding is enhanced at acidic pH and inhibited by Ca²⁺. nih.gov This introduces another fluorescent species, violating the assumptions of ratiometric analysis. nih.gov | Use the lowest possible dye concentration; be aware that this interaction can complicate data from cells undergoing pH shifts. |
| Hemoglobin Interference | Hemoglobin in erythrocytes absorbs excitation light and quenches Fura-2 fluorescence. | Makes reliable [Ca²⁺] measurement in red blood cells with Fura-2 highly problematic. researchgate.net UV excitation also induces erythrocyte auto-fluorescence. nih.gov | Use of alternative, longer-wavelength dyes like Fluo-4 is preferable for erythrocyte studies. researchgate.netnih.gov |
| Photobleaching | Excitation light causes irreversible photodegradation of the Fura-2 molecule. | Creates fluorescent byproducts that are not Ca²⁺-sensitive, violating ratiometric assumptions. nih.gov An 8% fluorescence loss can cause large errors. nih.gov | Minimize excitation light intensity and duration; reduce oxygen levels in the medium. nih.gov |
| Non-Linearity | The relationship between the fluorescence ratio and [Ca²⁺] can deviate from linear. | Occurs at high dye concentrations (buffering) or high [Ca²⁺] levels (saturation), leading to inaccurate quantification. nih.gov | Use appropriate dye concentrations and perform calibrations across the expected physiological range of [Ca²⁺]. |
| Calibration Variability | The procedure to convert ratio to absolute [Ca²⁺] is prone to error and variability. | Calibration can introduce more variability than using raw ratios due to permeabilization issues and quenching agents. nih.gov | Carefully validate calibration protocols; for some studies, reporting raw fluorescence ratios may be more reliable. nih.gov |
Advanced Developments and Comparative Calcium Indicators
Fura-2 Derivatives with Modified Affinities
Standard Fura-2 is a high-affinity indicator, ideal for measuring resting calcium levels and small fluctuations in the nanomolar range. wikipedia.org However, for studying cellular events involving large and rapid calcium transients that can reach micromolar concentrations, such as those in contracting muscle cells or active neurons, high-affinity indicators become saturated. karger.comthermofisher.com To overcome this, lower-affinity Fura-2 variants have been engineered.
Several Fura-2 derivatives have been developed to accurately measure high calcium concentrations without saturation.
Fura-2FF : This di-fluorinated derivative of Fura-2 has a significantly higher dissociation constant (Kd) for Ca2+, reported to be around 6 µM. nih.govuthscsa.educaymanchem.com This lower affinity makes it suitable for measuring high intracellular Ca2+ levels that would saturate Fura-2. researchgate.net Fura-2FF maintains similar spectral properties to Fura-2 but exhibits negligible sensitivity to magnesium, reducing interference from this cation. caymanchem.com It is considered an optimal low-affinity indicator for many imaging applications due to its high specificity, wide dynamic range, and low pH sensitivity. nih.govuthscsa.edu
Mag-Fura-2 (Furaptra) : Originally designed as an indicator for magnesium, Mag-Fura-2 also binds to Ca2+ with a low affinity (Kd ≈ 20-25 µM). nih.govuthscsa.eduinterchim.fr This property has been exploited to detect large, transient increases in Ca2+ concentration, such as those occurring during calcium spikes in neurons and smooth muscle activation. thermofisher.cominterchim.fr Because of its faster Ca2+ dissociation rate compared to Fura-2, Mag-Fura-2 can monitor rapid calcium fluxes with minimal kinetic delay. thermofisher.cominterchim.fr However, studies have shown that Mag-Fura-2 can exhibit both high (nanomolar) and low (micromolar) affinity for Ca2+, and its binding is affected by pH, which must be considered for accurate measurements. karger.comnih.gov
BTC : This indicator features longer excitation wavelengths (400/485 nm) compared to Fura-2 and has a low affinity for Ca2+ with a Kd ranging from approximately 7 to 26 µM. medchemexpress.comnih.gov It has low sensitivity to Mg2+ and allows for accurate ratiometric measurements. nih.gov BTC has been successfully used to measure graded neuronal responses to stimuli that Fura-2 could not distinguish due to saturation. nih.gov However, its utility can be limited by a modest dynamic range, susceptibility to photodamage, and sensitivity to pH changes. nih.govuthscsa.edu
Table 1: Comparison of Low-Affinity Fura-2 Variants
| Indicator | Ca2+ Kd (approx.) | Selectivity over Mg2+ (Kd) | Key Features | Limitations |
|---|---|---|---|---|
| Fura-2FF | 6 µM nih.govuthscsa.edu | > 10 mM nih.govuthscsa.edu | High specificity, wide dynamic range, low pH sensitivity. nih.govuthscsa.edu | Potential for NADH contamination and mitochondrial loading. researchgate.net |
| Mag-Fura-2 | 20 µM nih.govuthscsa.edu | ~2 mM nih.govuthscsa.edu | Fast kinetics for tracking rapid Ca2+ fluxes. thermofisher.cominterchim.fr | Also binds Mg2+; exhibits both high and low Ca2+ affinity; pH sensitive. karger.comnih.gov |
| BTC | 7-26 µM medchemexpress.comnih.gov | > 10 mM nih.gov | Longer excitation wavelengths (400/485 nm). medchemexpress.comnih.gov | Modest dynamic range, susceptible to photodamage, pH sensitive. nih.govuthscsa.edu |
To improve the signal brightness of Fura-2, Bis-Fura-2 was created by linking two Fura-2-type fluorophores to a single BAPTA chelator. thermofisher.com This structural modification results in approximately double the absorptivity of the original Fura-2 molecule. thermofisher.com While its quantum yield and spectral response to Ca2+ are nearly identical to Fura-2, Bis-Fura-2 has a slightly lower affinity for Ca2+ (Kd ≈ 370-525 nM). thermofisher.combiotium.com This can improve the dynamic range for measurements in cells with Ca2+ concentrations above 500 nM. thermofisher.com The primary advantage of Bis-Fura-2 is its higher fluorescence output per indicator molecule, providing a brighter signal for imaging. thermofisher.com
Fura-2 Conjugates for Specific Research Applications
Fura-2 has been chemically modified by conjugating it to larger molecules to control its localization within the cell and to enable its use in combination with other cellular analysis techniques.
A significant challenge when using AM ester forms of fluorescent indicators is their potential for sequestration into organelles and leakage from the cell, which can complicate the interpretation of cytosolic calcium signals. thermofisher.comnih.gov To address this, Fura-2 has been coupled to high-molecular-weight dextrans. thermofisher.com These dextran-coupled Fura-2 conjugates are too large to pass through organellar membranes or be removed by anion transporters in the cell membrane. thermofisher.com As a result, they remain confined to the cytoplasm, are less likely to bind to cellular proteins, and are suitable for long-term calcium measurements without the issues of compartmentalization or leakage. thermofisher.com
In many experimental designs, it is desirable to correlate calcium signaling events with the presence and location of specific proteins. This requires fixing the cells after calcium imaging to perform immunofluorescence staining. Standard Fura-2, being a small molecule that does not covalently bind to cellular components, would be washed out during the fixation and permeabilization steps. biotium.com It has been demonstrated that BAPTA-based indicators, including Fura-2, can be fixed in situ using carbodiimide (B86325) cross-linkers such as EDC/EDAC. biotium.combiotium.com This process immobilizes the dye, allowing for subsequent immunocytochemistry and the integration of functional calcium imaging with protein localization studies. biotium.combiotium.com
Red-Shifted Fura Dyes (e.g., Fura-Red, Fura-8) for Dual-Labeling and Improved Optical Penetration
While Fura-2 is excited by UV light, this high-energy illumination can be phototoxic to cells, and cellular autofluorescence from components like NADH can interfere with the signal. aatbio.comnordicbiosite.com To mitigate these issues, Fura derivatives with excitation and emission spectra shifted to longer, visible wavelengths have been developed.
Fura-Red : This visible light-excitable analog of Fura-2 decreases in fluorescence intensity as Ca2+ levels rise. medchemexpress.com It is often used in combination with green-fluorescent, single-wavelength indicators like Fluo-3 or Cal-520 for ratiometric measurements using visible light excitation. aatbio.comaatbio.com This dual-labeling approach avoids the use of UV light, reducing phototoxicity and autofluorescence. aatbio.com
Fura-8 : Developed to improve upon Fura-2, Fura-8 is a ratiometric indicator with red-shifted dual excitation wavelengths (approx. 354 nm and 415 nm) and a longer wavelength emission at around 525 nm. nordicbiosite.comaatbio.com It is more sensitive and provides a higher signal-to-background ratio than Fura-2. aatbio.comblogspot.com Its spectral properties make it compatible with common filter sets (like FITC) and 405 nm violet laser lines used in flow cytometry, expanding its range of applications. nordicbiosite.comaatbio.com
Table 2: Comparison of Red-Shifted Fura Dyes
| Indicator | Ca2+ Kd (approx.) | Excitation (nm) | Emission (nm) | Key Advantages |
|---|---|---|---|---|
| Fura-Red | 400 nM aatbio.com | 435 / 470 aatbio.com | ~640-660 aatbio.comfluorofinder.com | Visible light excitable; used for ratiometric analysis with green indicators (e.g., Fluo-3) to avoid UV. aatbio.com |
| Fura-8 | 260 nM nordicbiosite.comaatbio.com | 354 / 415 nordicbiosite.comaatbio.com | ~525 nordicbiosite.comaatbio.com | Higher signal-to-background ratio than Fura-2; compatible with 405 nm lasers for flow cytometry. nordicbiosite.comaatbio.comblogspot.com |
Integration with Emerging Advanced Imaging Technologies (e.g., Super-Resolution Microscopy)
The drive to visualize cellular processes with ever-greater detail has led to the development of super-resolution microscopy, a collection of techniques that bypass the diffraction limit of light. nih.gov The integration of Ca²⁺ indicators with these technologies is opening new frontiers in understanding the spatial organization of Ca²⁺ signaling.
Techniques such as confocal laser scanning microscopy (LSM) have been modified to allow for reliable, high-resolution ratiometric imaging with Fura-2, enabling the visualization of distinct Ca²⁺ signals in subcellular compartments like mitochondria versus the cytosol. More advanced methods, including STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), achieve resolutions on the order of tens of nanometers. wikipedia.org
The application of these techniques to Ca²⁺ imaging is an active area of research. For example, the super-resolution radial fluctuations (SRRF) algorithm has been successfully used with GCaMP to resolve delicate and small Ca²⁺ signals that would otherwise be blurred by conventional microscopy. biotium.com This allows for a more precise localization of Ca²⁺ microdomains. The development of photostable dyes and GECIs is crucial for their effective use with many super-resolution modalities, which often require high laser intensities that can rapidly photobleach conventional fluorophores. The combination of advanced indicators and super-resolution imaging promises to provide unprecedented insight into the nano-scale organization of Ca²⁺ signaling events that underlie fundamental cellular functions.
Synergistic Methodologies (e.g., Combination with Optogenetics and Bioengineering Approaches)
The utility of Fura-2 (pentapotassium salt) in calcium imaging is significantly amplified when integrated with other advanced biological techniques. These synergistic methodologies, particularly the combination with optogenetics and various bioengineering platforms, have opened new avenues for investigating cellular signaling and network physiology with high precision.
Optogenetics, a technique that involves using light to control genetically modified cells, can be powerfully combined with Fura-2 imaging to achieve an "all-optical" system for both manipulating and monitoring neuronal activity. nih.govnih.govsissa.it In a typical experiment, neurons are genetically engineered to express light-sensitive ion channels, such as Channelrhodopsin-2 (ChR2), which allows for their depolarization and activation with blue light. mightexbio.comyoutube.com Simultaneously, the cells are loaded with Fura-2 to report the resulting intracellular calcium transients. nih.gov This allows researchers to directly observe the effects of stimulating specific cells or pathways on the calcium dynamics of a broader network. sissa.it For instance, light-induced activation of ChR2-expressing cells has been shown to cause an increase in cytosolic calcium levels, which can be quantitatively measured using Fura-2 ratiometric imaging. researchgate.net
However, this combination is not without its challenges. A primary concern is the potential for spectral crosstalk between the Fura-2 excitation light and the optogenetic actuator. nih.govmightexbio.com The UV light required to excite Fura-2 can be phototoxic to cells with prolonged exposure, and there is a risk that it could unintentionally activate the light-sensitive channels. nih.gov Conversely, the light used to activate the optogenetic tool might interfere with the fluorescence measurement of the calcium indicator. nih.gov To mitigate these issues, researchers have explored several strategies, including the use of red-shifted calcium indicators or optogenetic proteins with distinct activation spectra. nih.gov
Bioengineering approaches provide sophisticated platforms to enhance and scale the application of Fura-2 in combination with techniques like optogenetics. Microfluidic devices, for example, enable the creation of precisely controlled cellular microenvironments. nih.gov Researchers have used these platforms to build compartmentalized neuronal cultures where different cell populations can be independently stimulated optogenetically, while Fura-2 imaging is used to monitor the functional connectivity and synaptic transmission between them. nih.gov Another significant bioengineering advancement is the development of microfluidic oxygenators, which improve the loading efficiency of the Fura-2/AM ester into adult brain slices—a task that is challenging with conventional methods. nih.gov This technology expands the scope of calcium studies to older tissues, which is crucial for research on aging and neurodegenerative diseases. nih.gov For in vivo applications, fiber-optic probes have been engineered to deliver light deep into the brain of living animals, allowing for both the optogenetic stimulation of specific neurons and the simultaneous recording of Fura-2 fluorescence signals from the same region. researchgate.net
These integrated approaches represent a powerful toolkit for modern cell biology and neuroscience, allowing for the precise manipulation and real-time observation of calcium signaling in complex biological systems.
Data Tables
Table 1: Challenges and Solutions in Combined Fura-2 and Optogenetic Studies
| Challenge | Description | Potential Solution(s) | Source(s) |
|---|---|---|---|
| Spectral Crosstalk | The excitation light for Fura-2 (UV) may activate the optogenetic protein (e.g., ChR2), and the optogenetic activation light (e.g., blue) may interfere with Fura-2 fluorescence. | - Use of red-shifted calcium indicators.- Selection of optogenetic tools with non-overlapping excitation spectra.- Use of narrow-band light sources for precise activation. | nih.govmightexbio.comresearchgate.net |
| Phototoxicity | Prolonged exposure to the UV excitation wavelengths required for Fura-2 can be damaging to cells. | - Minimize exposure time and intensity.- Use of highly sensitive detectors.- Consider alternative, less phototoxic indicators (e.g., some GECIs) for long-term experiments. | nih.govnih.gov |
| Off-Target Activation | In complex tissues, light scattering can lead to the unintended activation of optogenetic proteins in neighboring cells. | - Utilize advanced microscopy techniques like two-photon excitation for localized stimulation. | nih.gov |
Table 2: Bioengineering Platforms for Enhanced Fura-2 Applications
| Platform | Description | Application with Fura-2 | Source(s) |
|---|---|---|---|
| Microfluidics | Devices that allow for the precise control of fluids and the creation of micro-scale environments for cell culture. | Used to create compartmentalized neuronal networks to study synaptic connectivity via optogenetic stimulation and Fura-2 imaging. | nih.gov |
| Microfluidic Oxygenators | A specific microfluidic device designed to improve oxygen delivery to tissue slices during incubation. | Significantly enhances the loading efficiency of Fura-2/AM into adult brain slices, expanding the age range for calcium imaging studies. | nih.gov |
| Fiber Optics | Thin, flexible fibers that transmit light, which can be implanted into deep tissues. | Enables in vivo optogenetic stimulation and simultaneous collection of Fura-2 fluorescence signals from deep brain structures in freely behaving animals. | researchgate.net |
Conclusion
Recapitulation of Fura-2's Enduring Scientific Impact
Since its development in 1985 by Roger Tsien and collaborators, Fura-2 has fundamentally revolutionized the study of cellular biology by providing a means to quantify intracellular calcium concentrations ([Ca2+]i). thermofisher.comthermofisher.com It swiftly became the gold standard for quantitative intracellular calcium measurements, and its impact is evidenced by thousands of citations in scientific literature. thermofisher.comthermofisher.comsigmaaldrich.com The paramount innovation of Fura-2 lies in its ratiometric properties. wikipedia.orgnih.govresearchgate.net By measuring the ratio of fluorescence intensity when excited at two different wavelengths (typically 340 nm and 380 nm), researchers can obtain accurate and reproducible [Ca2+]i measurements that correct for confounding variables such as variations in dye concentration, cell thickness, photobleaching, and dye leakage. thermofisher.comthermofisher.comwikipedia.orgresearchgate.net
This capability for robust, real-time quantification opened the door to visualizing calcium dynamics in living cells at video rates for the first time. wikipedia.org The applications of Fura-2 have been vast and transformative across numerous research disciplines. In neuroscience, it has been instrumental in tracking the Ca2+ dynamics that underlie synaptic transmission and neural network activity. amerigoscientific.comyoutube.com In cardiology and muscle physiology, Fura-2 has provided critical insights into the calcium transients that govern muscle contraction, regulate heartbeats, and contribute to cardiac diseases. amerigoscientific.comnih.govnih.gov The widespread use of Fura-2 has been pivotal in cementing the role of calcium as a ubiquitous and critical second messenger in a multitude of cellular signaling pathways. amerigoscientific.comnih.gov Its enduring legacy is that of a foundational tool that transformed calcium signaling from a theoretical concept into a visible, measurable, and dynamic cellular process.
Future Trajectories and Emerging Research Avenues in Calcium Imaging Technologies
While Fura-2 remains a powerful and relevant tool, the scientific community continues to push the boundaries of calcium imaging, driven by the desire for greater sensitivity, specificity, and expanded experimental capabilities. Future research trajectories are advancing along several parallel paths.
One major avenue involves the development of new and improved synthetic fluorescent indicators. These include derivatives of Fura-2 designed to overcome its limitations, such as low-affinity versions for tracking high-concentration calcium transients that would otherwise saturate the parent dye. thermofisher.com Other novel indicators, like Fura-8™ and Fura-10™, have been engineered to provide brighter signals and better cellular retention. aatbio.com There is also a concerted effort to develop ratiometric dyes that are excitable by visible light, thus avoiding the potential for phototoxicity associated with Fura-2's UV excitation wavelengths. nih.gov
Perhaps the most significant evolution in the field is the development and proliferation of Genetically Encoded Calcium Indicators (GECIs), such as GCaMP and Cameleons, which are based on fluorescent proteins. wikipedia.orgbitesizebio.comnih.gov These protein-based sensors offer distinct advantages over synthetic dyes like Fura-2, most notably the ability to be targeted to specific cell types or even subcellular organelles. bitesizebio.com This allows for chronic, long-term imaging in vivo, a feat that is challenging with synthetic dyes. bitesizebio.com However, synthetic dyes like Fura-2 often exhibit faster response kinetics, making them preferable for studies demanding the highest temporal resolution. wikipedia.org
| Feature | Fura-2 (Synthetic Dye) | Genetically Encoded Calcium Indicators (GECIs) |
| Loading Method | Acute loading via membrane-permeant esters (AM form), microinjection, or scrape loading. nih.govbioscience.co.uk | Transfection, transduction, or creation of transgenic animals for cellular expression. bitesizebio.com |
| Cellular Specificity | Generally labels all cells in a population, though localized perfusion can provide some selectivity. nih.gov | Can be expressed in specific cell types or targeted to subcellular compartments using promoters. bitesizebio.com |
| Temporal Resolution | Very fast kinetics, excellent for rapid transients. wikipedia.org | Kinetics can be slower, though newer variants are continuously improving. nih.gov |
| Long-Term/In Vivo Imaging | Challenging due to dye leakage, photobleaching, and the need for reloading. thermofisher.comnih.gov | Ideal for chronic and repeated imaging sessions in the same cells or live animals. bitesizebio.com |
| Key Advantage | Robust ratiometric signal, well-calibrated, and independent of expression levels. thermofisher.comresearchgate.net | High specificity for cell populations and subcellular locations; enables long-term studies. bitesizebio.com |
Future progress will undoubtedly involve the integration of these advanced indicators with cutting-edge imaging technologies. Combining calcium imaging with super-resolution microscopy is already allowing researchers to visualize Ca2+ signals at unprecedented spatial resolutions. amerigoscientific.com Furthermore, the synergistic use of calcium imaging with other techniques, such as optogenetics, provides powerful new paradigms for dissecting neural circuits and cellular signaling pathways with remarkable precision. amerigoscientific.com
Q & A
Q. How should Fura-2 (pentapotassium) be loaded into cells for intracellular Ca²⁺ measurements, and what factors influence loading efficiency?
Fura-2 (pentapotassium) is cell-impermeant and requires mechanical or microinjection-based loading methods. Common techniques include pressure microinjection, patch-clamp pipette delivery, or scratch-loading. For microinjection, a 1% cell volume of dye solution (3–30 mM concentration) is typically sufficient . Loading efficiency depends on cell type, dye concentration, and injection parameters (e.g., pressure duration). Impermeant dyes like Fura-2 (pentapotassium) avoid esterase-dependent hydrolysis artifacts, making them suitable for precise cytosolic Ca²⁺ measurements .
Q. What is the rationale behind using 340/380 nm excitation ratios for Fura-2-based Ca²⁺ quantification?
Fura-2 exhibits a spectral shift upon Ca²⁺ binding: its excitation maximum shifts from 363 nm (Ca²⁺-free) to 335 nm (Ca²⁺-bound), while emission remains near 510 nm. The 340/380 nm excitation ratio minimizes artifacts from uneven dye loading, photobleaching, or cell thickness variations. This ratiometric approach normalizes signal changes unrelated to Ca²⁺ concentration, improving quantitative accuracy .
Q. How should Fura-2 calibration be performed to convert fluorescence ratios to absolute Ca²⁺ concentrations?
Calibration involves measuring fluorescence ratios (R) under Ca²⁺-saturated (Rₘₐₓ) and Ca²⁺-free (Rₘᵢₙ) conditions, often using ionophores (e.g., ionomycin) and buffer solutions with known Ca²⁺ levels. The equation [Ca²⁺] = Kd × (R − Rₘᵢₙ)/(Rₘₐₓ − R) × (Sf₂/Sb₂) is applied, where Kd is the dissociation constant (224 nM for Fura-2), and Sf₂/Sb₂ are emission intensities at 380 nm under Ca²⁺-free and Ca²⁺-saturated conditions .
Advanced Research Questions
Q. How can researchers resolve conflicting Ca²⁺ measurements when using Fura-2 in heterogeneous cell populations?
Heterogeneity (e.g., varying dye loading or cell viability) can skew ensemble measurements. Single-cell imaging or flow cytometry is recommended to capture cell-to-cell variability. Normalize data using background subtraction and validate with control experiments (e.g., Ca²⁺-free buffers or chelators like EGTA). Cross-validate results with alternative Ca²⁺ indicators (e.g., Fluo-4) to confirm trends .
Q. What experimental controls are critical when combining Fura-2 with electrophysiology (e.g., patch-clamp) to study Ca²⁺-dependent ion channels?
Key controls include:
- Dye leakage : Monitor fluorescence loss during recordings; use low-affinity analogs (e.g., Fura-FF) for high Ca²⁺ concentrations.
- Buffering effects : Fura-2 (1–10 µM) may buffer cytosolic Ca²⁺; titrate dye concentration to balance signal-to-noise and minimal interference.
- Artifact correction : Measure autofluorescence at 340/380 nm in unloaded cells and subtract from experimental data .
Q. How should researchers address discrepancies between Fura-2 ratio data and auxiliary biomarkers (e.g., mitochondrial Ca²⁺ or ER stress markers)?
Discrepancies may arise from compartmentalized Ca²⁺ signaling or dye localization. Use compartment-specific probes (e.g., organelle-targeted aequorin) to validate subcellular Ca²⁺ dynamics. Combine Fura-2 with simultaneous pH measurements (e.g., BCECF), as pH shifts can alter dye affinity. Apply statistical frameworks (e.g., Bland-Altman analysis) to quantify agreement between methods .
Q. What are the limitations of Fura-2 (pentapotassium) in long-term Ca²⁺ imaging, and how can they be mitigated?
Limitations include phototoxicity, dye leakage, and photobleaching. Mitigation strategies:
- Low-light imaging : Use EMCCD cameras or reduced illumination intensity.
- Sealing techniques : For patch-clamp experiments, ensure pipette seal integrity to prevent dye diffusion.
- Alternative dyes : For prolonged imaging, use ratiometric dyes with lower photobleaching rates (e.g., Indo-1) .
Methodological Best Practices
- Data validation : Include positive controls (e.g., ATP-induced Ca²⁺ release) and negative controls (Ca²⁺-free buffers) in every experiment .
- Reproducibility : Document loading protocols, dye batch numbers, and calibration parameters to ensure cross-study consistency .
- Ethical considerations : Adhere to institutional guidelines for cell and animal use, especially when combining Fura-2 with invasive techniques like microinjection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
